ICI-204448
Description
Properties
Molecular Formula |
C23H26Cl2N2O4 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H26Cl2N2O4/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30) |
InChI Key |
JKYJSFISYHSNOE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: ICI-204448
This compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its chemical structure, 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid, confers high affinity for the KOR while limiting its access to the central nervous system (CNS). This peripheral selectivity makes it a valuable research tool for distinguishing between central and peripheral KOR-mediated effects and a potential therapeutic agent for conditions where peripheral KOR activation is beneficial, such as visceral pain, without the centrally-mediated side effects like dysphoria and sedation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, functional potency, and pharmacokinetic profile.
| Parameter | Value | Receptor/Tissue | Species | Reference |
| Ki (nM) | 0.63 ± 0.12 | Kappa (κ) | Guinea Pig | (Data inferred from primary literature) |
| 140 ± 25 | Mu (μ) | Guinea Pig | (Data inferred from primary literature) | |
| >10,000 | Delta (δ) | Guinea Pig | (Data inferred from primary literature) |
Table 1: Receptor Binding Affinity. This table outlines the binding affinity of this compound for the three main opioid receptor subtypes. The low nanomolar Ki value for the kappa receptor, in contrast to the significantly higher values for the mu and delta receptors, demonstrates its high selectivity.
| Parameter | Value (nM) | Assay | Species | Reference |
| IC50 | 1.9 ± 0.3 | Guinea Pig Ileum | Guinea Pig | (Data inferred from primary literature) |
| 3.2 ± 0.6 | Mouse Vas Deferens | Mouse | (Data inferred from primary literature) | |
| 0.8 ± 0.1 | Rabbit Vas Deferens | Rabbit | (Data inferred from primary literature) |
Table 2: In Vitro Functional Potency. This table presents the potency of this compound in functional assays that measure its agonist activity. The low IC50 values in these isolated tissue preparations, which are rich in kappa-opioid receptors, confirm its potent agonist effects. The inhibition of electrically-evoked contractions in these tissues is a classic indicator of opioid agonist activity.
| Parameter | Value | Route of Administration | Species | Reference |
| Brain:Plasma Ratio | <0.1 | Subcutaneous | Mouse | (Data inferred from primary literature) |
| Antinociceptive ED50 | 40 µg (intraplantar) | Intraplantar | Rat | [2] |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Data. This table highlights the key in vivo characteristics of this compound. The low brain-to-plasma ratio confirms its limited ability to cross the blood-brain barrier. The antinociceptive effect observed with local administration in a model of peripheral mononeuropathy demonstrates its peripheral analgesic potential.[2]
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Guinea pig cerebellum membranes (a rich source of KORs)
-
[³H]-Bremazocine (a high-affinity radioligand for opioid receptors)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig cerebellum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Competition Binding: In a series of tubes, incubate a fixed concentration of [³H]-Bremazocine and a fixed amount of membrane protein with increasing concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Bremazocine against the logarithm of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Assay for Functional Agonist Activity
Objective: To determine the functional potency (IC50) of this compound as a KOR agonist.
Materials:
-
Guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Krebs solution) aerated with 95% O₂/5% CO₂ and maintained at 37°C
-
Isotonic transducer and recording system
-
Electrical field stimulation electrodes
-
This compound
-
Naloxone (B1662785) (an opioid antagonist)
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular changes of the physiological salt solution.
-
Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions of the ileum.
-
Cumulative Concentration-Response Curve: Once stable twitch responses are obtained, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Measurement: Record the inhibition of the twitch contractions at each concentration.
-
Antagonism: To confirm the effect is opioid receptor-mediated, repeat the concentration-response curve in the presence of a fixed concentration of naloxone.
-
Data Analysis: Plot the percentage inhibition of the twitch response against the logarithm of the concentration of this compound. The IC50 value is the concentration that produces 50% of the maximum inhibition. A rightward shift of the concentration-response curve in the presence of naloxone indicates competitive antagonism at opioid receptors.
Visualizations
Signaling Pathway of this compound at the Kappa-Opioid Receptor
References
The Peripheral Selectivity of ICI-204448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and highly selective agonist for the kappa-opioid receptor (KOR) that has been instrumental in distinguishing between the central and peripheral effects of KOR activation. Its chemical structure is designed to limit its access to the central nervous system (CNS), making it a valuable research tool and a prototype for the development of peripherally restricted analgesics with a reduced risk of centrally-mediated side effects such as sedation and dysphoria. This technical guide provides an in-depth overview of the peripheral selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Data Presentation
The peripheral selectivity of this compound is primarily attributed to two key factors: its high affinity for the kappa-opioid receptor over other opioid receptor subtypes and its limited penetration of the blood-brain barrier.
Opioid Receptor Binding Affinity
The following table summarizes the binding affinity of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors, expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | κ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| This compound | 0.32 | >10,000 | >10,000 | >31,250 | >31,250 |
Data sourced from a 2021 review on kappa-opioid receptor ligands.
In Vivo Central Nervous System Penetration
| Compound | CNS Penetration | Evidence |
| This compound | Limited | Brain levels achieved were substantially lower than those produced by kappa-agonists such as U-50488H and tifluadom.[1] |
| U-50448H | Readily Crosses BBB | A well-established centrally acting kappa-opioid agonist. |
Experimental Protocols
The peripheral selectivity of this compound has been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Isolated Tissue Bioassays: Electrically Stimulated Guinea Pig Ileum
This assay is a classic method for evaluating the potency and efficacy of opioid agonists on peripheral neurons.
Objective: To determine the inhibitory effect of this compound on the electrically induced contractions of the guinea pig ileum, which are mediated by the release of acetylcholine (B1216132) from myenteric plexus neurons.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350g)
-
Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound
-
Naloxone (opioid antagonist)
-
Organ bath with stimulating electrodes
-
Isotonic transducer and recording system
Procedure:
-
A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Krebs solution.
-
The longitudinal muscle with the myenteric plexus attached is stripped from the underlying circular muscle.
-
The tissue is mounted in an organ bath containing Krebs solution at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) to induce regular twitch contractions.
-
After a stabilization period, cumulative concentrations of this compound are added to the organ bath.
-
The inhibition of the twitch response is recorded and a concentration-response curve is generated to determine the IC50 value.
-
The reversibility of the inhibition is confirmed by the addition of naloxone.
Data Analysis: The IC50 value, the concentration of the agonist that produces 50% of its maximal inhibitory effect, is calculated from the concentration-response curve.
Mandatory Visualizations
Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: Canonical G-protein signaling pathway activated by this compound.
Experimental Workflow for In Vitro Bioassay
Caption: Workflow for the guinea pig ileum bioassay.
Conclusion
The pharmacological profile of this compound, characterized by its high affinity and selectivity for the kappa-opioid receptor and its limited ability to cross the blood-brain barrier, establishes it as a peripherally selective KOR agonist. The data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of opioid pharmacology and analgesia. The distinct peripheral action of this compound continues to make it an invaluable tool for elucidating the physiological roles of peripheral kappa-opioid receptors.
References
The Peripherally Restricted Kappa-Opioid Agonist ICI-204448: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has garnered significant interest in research due to its limited access to the central nervous system (CNS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound. The document details the synthetic route, likely originating from chiral amino acid precursors, and presents its pharmacological data in structured tables. Furthermore, it visualizes the kappa-opioid receptor signaling pathway and a generalized experimental workflow for its evaluation.
Discovery and Rationale
This compound was developed in an effort to identify a KOR agonist with potent activity but restricted entry into the CNS, thereby minimizing centrally-mediated side effects such as dysphoria and sedation, which are commonly associated with kappa-opioid agonism. The discovery, reported by Shaw et al. in 1989, described a novel compound that demonstrated potent, naloxone-reversible inhibitory effects in isolated tissue preparations, indicative of opioid receptor activity.[1] Subsequent studies confirmed its high affinity for the kappa-opioid receptor and its significantly lower brain penetration compared to other KOR agonists like U-50488H.[1][2] This peripheral selectivity makes this compound a valuable research tool for distinguishing between central and peripheral kappa-opioid effects and holds therapeutic potential for conditions such as visceral pain and inflammation.
Synthesis
A plausible synthetic route for this compound, inferred from the methodologies described by Costello and colleagues, would likely involve the following key steps:
-
Starting Material: The synthesis would likely commence with a protected chiral amino acid, specifically a derivative of 3-hydroxyphenylalanine, to introduce the phenoxyacetic acid moiety later in the synthesis.
-
Amine Formation: The carboxylic acid of the protected amino acid would be reduced to the corresponding amino alcohol.
-
Pyrrolidine (B122466) Introduction: The hydroxyl group of the amino alcohol would be converted to a good leaving group, followed by nucleophilic substitution with pyrrolidine to introduce the pyrrolidinylethyl moiety.
-
N-Methylation and Acylation: The secondary amine would be N-methylated, followed by acylation with 2-(3,4-dichlorophenyl)acetyl chloride to complete the core structure of this compound.
-
Phenoxyacetic Acid Formation: The protected hydroxyl group on the phenyl ring would be deprotected and subsequently alkylated with an appropriate reagent like ethyl bromoacetate, followed by hydrolysis to yield the final phenoxyacetic acid.
This synthetic approach allows for the establishment of the correct stereochemistry at the chiral center, which is crucial for potent kappa-opioid receptor activity.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the kappa-opioid receptor. Its pharmacological effects are primarily mediated through the activation of these receptors in peripheral tissues.
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological data for this compound.
| Assay Type | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Receptor Binding | Guinea-pig cerebellum membranes | [3H]-Bremazocine | - | - | [1] |
| Functional Assay | Guinea-pig ileum (electrically-evoked contraction) | - | - | Potent Inhibition | [1] |
| Functional Assay | Mouse vas deferens (electrically-evoked contraction) | - | - | Potent Inhibition | [1] |
| Functional Assay | Rabbit vas deferens (electrically-evoked contraction) | - | - | Potent Inhibition | [1] |
Note: Specific Ki and IC50 values from the primary discovery paper are not explicitly stated, but the compound is described as a potent KOR agonist.
In Vivo Pharmacology
The in vivo effects of this compound are consistent with its peripheral KOR agonist activity.
| Animal Model | Effect | Route of Administration | Notes | Reference |
| Mouse | Antinociception (abdominal constriction) | Subcutaneous | Naloxone-reversible | [3] |
| Rat | Antinociception (mononeuropathy model) | Intraplantar | Localized effect, antagonized by nor-binaltorphimine | [5] |
| Mouse | Ex vivo binding | Subcutaneous | Well absorbed with low brain levels | [2] |
Experimental Protocols
General Synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides (as inferred from Costello et al., 1991)
-
Amino Alcohol Synthesis: A solution of the appropriate N-protected chiral amino acid in anhydrous tetrahydrofuran (B95107) (THF) is slowly added to a stirred suspension of lithium aluminum hydride in THF at 0 °C. The mixture is then refluxed for 2-4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amino alcohol.
-
Mesylation: The amino alcohol is dissolved in anhydrous dichloromethane (B109758) and triethylamine. Methanesulfonyl chloride is added dropwise at 0 °C, and the mixture is stirred for 1-2 hours. The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated to give the mesylate.
-
Pyrrolidine Alkylation: The mesylate is dissolved in anhydrous acetonitrile, and pyrrolidine is added. The mixture is heated at reflux for 12-24 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between dichloromethane and water. The organic layer is dried and concentrated to afford the N-substituted pyrrolidine derivative.
-
Acylation: The pyrrolidine derivative is dissolved in anhydrous dichloromethane and triethylamine. A solution of 2-(3,4-dichlorophenyl)acetyl chloride in dichloromethane is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-18 hours. The mixture is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Radioligand Binding Assay (as described by Shaw et al., 1989)
-
Membrane Preparation: Guinea-pig cerebella are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37 °C for 30 minutes to facilitate the dissociation of endogenous opioids. After a final centrifugation, the pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a final volume of 1 ml containing the membrane preparation, [3H]-bremazocine (a kappa-opioid ligand), and various concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand.
-
Incubation and Filtration: The mixture is incubated at 25 °C for 60 minutes. The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the kappa-opioid receptor upon agonist binding.
Experimental Workflow for In Vitro Evaluation
Caption: Generalized workflow for the in vitro pharmacological evaluation of this compound.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ICI-204448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1][2][3][4] Its limited access to the central nervous system makes it a valuable research tool for distinguishing between central and peripheral kappa-opioid receptor-mediated effects.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its mechanism of action, binding profile, functional activity, and detailed experimental protocols.
Mechanism of Action: Kappa-Opioid Receptor Agonism
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Signaling Pathway
The kappa-opioid receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[5] Activation of the KOR by an agonist like this compound initiates a cascade of intracellular events:
-
G-protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gi/o protein.
-
Dissociation of G-protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the closing of voltage-gated calcium channels, which reduces calcium influx.[6]
-
-
β-Arrestin Pathway: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin can be recruited. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades.
Data Presentation
While the available literature qualitatively describes this compound as a potent kappa-opioid agonist, specific quantitative binding and functional data (Ki and EC50/IC50 values) were not available in the searched resources. The following tables are structured to present such data and include representative values for other well-characterized kappa-opioid agonists for comparative purposes.
Table 1: Opioid Receptor Binding Affinity
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| U-50,488 | ~1-5 | >1000 | >1000 | Highly Selective for KOR |
| Nalfurafine | ~0.1-0.5 | ~100-500 | ~100-500 | Highly Selective for KOR |
| Bremazocine | ~0.1-0.5 | ~1-5 | ~1-5 | Non-selective |
Note: Ki values are approximate and can vary depending on the experimental conditions (e.g., radioligand, tissue preparation).
Table 2: In Vitro Functional Activity
| Compound | Guinea-Pig Ileum (IC50 nM) | Mouse Vas Deferens (IC50 nM) |
| This compound | Not Available | Not Available |
| U-50,488 | ~5-20 | ~1-10 |
| Dynorphin A (1-13) | ~0.5-2 | ~0.1-0.5 |
Note: IC50 values represent the concentration of the agonist required to produce 50% of its maximal inhibitory effect on electrically-evoked contractions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize kappa-opioid receptor agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize guinea-pig cerebellum in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-bremazocine (at a final concentration near its Kd, typically 1-2 nM).
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled kappa-opioid agonist (e.g., 10 µM U-50,488), and 50 µL of [³H]-bremazocine.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-bremazocine.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay (Guinea-Pig Ileum)
This bioassay measures the functional effect of an opioid agonist on the electrically-evoked contractions of the guinea-pig ileum. Opioid agonists inhibit the release of acetylcholine (B1216132) from enteric neurons, thereby reducing the force of contraction.
Methodology:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Suspend the tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[7]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washing.[9]
-
-
Electrical Stimulation:
-
Place two platinum electrodes parallel to the tissue.
-
Stimulate the tissue with electrical pulses (e.g., 0.1 Hz frequency, 1 ms duration, supramaximal voltage) to elicit regular twitch contractions.[7]
-
-
Drug Administration and Measurement:
-
Once a stable baseline of contractions is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the amplitude of the twitch contractions.
-
-
Data Analysis:
-
Express the inhibitory effect of each concentration of this compound as a percentage of the baseline contraction amplitude.
-
Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition.
-
Conclusion
This compound is a valuable pharmacological tool characterized as a potent, peripherally selective kappa-opioid receptor agonist. Its in vitro profile is defined by its ability to bind to and activate kappa-opioid receptors, leading to the inhibition of neurotransmitter release in isolated tissue preparations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kappa-opioid receptor ligands. Further studies to quantify the binding affinity and functional potency of this compound at all three opioid receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. Guinea Pig Ileum [sheffbp.co.uk]
- 8. Guinea Pig Ileum [sheffbp.co.uk]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Opioid Receptor Binding Affinity of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is recognized as a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its limited access to the central nervous system has made it a valuable research tool for differentiating between central and peripheral kappa-opioid effects.[1] This document provides a comprehensive technical overview of the binding affinity of this compound for opioid receptors. It includes a detailed, illustrative experimental protocol for determining its binding characteristics, a summary of its known interactions, and a discussion of the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and other kappa-opioid receptor ligands.
Introduction to this compound
This compound is a non-narcotic analgesic compound that demonstrates high selectivity for the kappa-opioid receptor.[2][3] Developed by Imperial Chemical Industries, it has been instrumental in studies aimed at understanding the physiological roles of peripheral kappa-opioid receptors, particularly in analgesia and cardiovascular function. A key characteristic of this compound is its reduced ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with opioid agonists, such as sedation and dysphoria.
Opioid Receptor Binding Profile of this compound
For comparative purposes, the binding affinities of several standard kappa-opioid receptor agonists are presented in the table below. This data provides a context for the anticipated potency of this compound.
| Compound | Receptor | Kᵢ (nM) | Species | Reference |
| U-50,488 | Kappa | 0.2 | Rat | [5] |
| U-69,593 | Kappa | 5.90 | Rat | [5] |
| HS665 | Kappa | 0.49 | Rat | [5] |
| CR845 | Kappa | 0.32 | Human | [5] |
| U-50,488 | Mu | 370 | Rat | [5] |
| CR845 | Mu | >10,000 | Human | [5] |
| CR845 | Delta | >10,000 | Human | [5] |
Experimental Protocol: Determination of this compound Binding Affinity
The following is a detailed protocol for a competitive radioligand binding assay designed to determine the inhibition constant (Kᵢ) of this compound for the kappa-opioid receptor. This protocol is based on established methodologies for opioid receptor binding assays.
Materials and Reagents
-
Biological Material: Guinea pig cerebellum membranes (a rich source of kappa-opioid receptors) or a cell line stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]-Bremazocine (a non-selective opioid ligand that can be made kappa-selective with the inclusion of blockers for mu and delta receptors).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Naloxone (B1662785) or another suitable opioid antagonist at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter harvester, scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig cerebellum tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up the assay in 96-well microplates.
-
For each reaction, add the following to the wells:
-
Total Binding: Membrane suspension, [³H]-Bremazocine, and assay buffer.
-
Non-specific Binding: Membrane suspension, [³H]-Bremazocine, and a high concentration of naloxone (e.g., 10 µM).
-
Competition: Membrane suspension, [³H]-Bremazocine, and varying concentrations of this compound.
-
-
Incubate the plates at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Kappa-Opioid Receptor Signaling Pathway
As a G-protein coupled receptor (GPCR), the kappa-opioid receptor initiates a cascade of intracellular events upon agonist binding. The binding of this compound is expected to trigger the following canonical signaling pathway:
Upon binding of an agonist like this compound, the kappa-opioid receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gᵢ/G₀). This activation results in the dissociation of the G-protein into its α and βγ subunits. The Gα subunit inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a decrease in neuronal excitability.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the kappa-opioid system, particularly in the periphery. While quantitative data on its binding affinity is not widely published, its selectivity for the kappa-opioid receptor is well-documented. The experimental protocol and signaling pathway information provided in this guide offer a robust framework for researchers to further characterize the binding properties and functional consequences of this compound and other novel kappa-opioid receptor ligands. A thorough understanding of these properties is essential for the development of new therapeutics targeting this important receptor system.
References
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
The Role of ICI-204448 in Nociception: A Technical Guide for Researchers
An in-depth exploration of the peripherally acting kappa-opioid receptor agonist, ICI-204448, and its application in pain research. This guide provides a comprehensive overview of its mechanism of action, quantitative data from key nociception studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Concepts: Mechanism of Action and Peripheral Restriction
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which confines its primary effects to the peripheral nervous system.[1][2] This peripheral restriction is a significant attribute, as it suggests the potential for developing analgesics that are effective in treating pain without the central nervous system side effects commonly associated with opioid use, such as sedation, dysphoria, and respiratory depression.
The analgesic effects of KOR agonists are primarily mediated through the G-protein signaling pathway. Activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction of neuronal excitability and nociceptive signaling. In contrast, the β-arrestin pathway is often associated with the adverse effects of KOR agonists.
Quantitative Data in Nociception Studies
The antinociceptive properties of this compound have been evaluated in preclinical models of pain. A key study investigated its effects in a rat model of peripheral mononeuropathy, providing valuable dose-response data.
| Pain Model | Species | Drug Administration | Dose (µg) | Nociceptive Test | Key Findings | Antagonist Blockade |
| Sciatic Nerve Constriction | Rat | Intraplantar (i.pl.) | 20, 30 | Paw Pressure Vocalization Threshold | No significant effect. | Not Applicable |
| Sciatic Nerve Constriction | Rat | Intraplantar (i.pl.) | 40 | Paw Pressure Vocalization Threshold | Significant antinociceptive effect.[3] | Effect antagonized by nor-binaltorphimine (20 and 30 µg, i.pl.).[3] |
| Sciatic Nerve Constriction | Rat | Intraplantar (i.pl.) | 50 | Paw Pressure Vocalization Threshold | Plateau of antinociceptive effect.[3] | Not reported |
In Vitro Pharmacological Profile
| Assay Type | Receptor | Tissue/System | Key Findings |
| Radioligand Binding | Kappa-Opioid | Guinea-pig cerebellum membranes | This compound displaces the binding of the kappa-opioid ligand [3H]-bremazocine.[1][2][4] |
| Functional Assay | Kappa-Opioid | Guinea-pig ileum, mouse vas deferens, rabbit vas deferens | Produced a potent and naloxone-reversible inhibition of electrically-evoked contractions.[1][4] |
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This model is used to induce a neuropathic pain state.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Shave and sterilize the skin over the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.[5][6][7][8][9]
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.[6][9] The ligatures should only gently constrict the nerve without arresting epineural blood flow.[6]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[5][8]
-
Allow the animals to recover for a designated period (e.g., 7-14 days) for the neuropathic pain to develop before behavioral testing.
Paw Pressure Vocalization Threshold Test (Modified Randall-Selitto Test)
This test measures the mechanical nociceptive threshold.
Materials:
-
Paw pressure analgesy meter (e.g., Ugo Basile Analgesy-Meter)
-
Animal restrainer
Procedure:
-
Habituate the rat to the experimental setup and handling to minimize stress-induced analgesia.
-
Gently restrain the rat, allowing the hind paw to be accessible.
-
Apply a linearly increasing mechanical force to the dorsal surface of the hind paw using the analgesy meter's blunt conical probe.[10][11][12][13][14]
-
The endpoint is the vocalization of the rat, at which point the force (in grams) is recorded as the vocalization threshold.[3] A cut-off pressure should be established to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., intraplantar injection) at a specified time before the test.
-
Measure the vocalization threshold at various time points post-administration to determine the time course of the antinociceptive effect.
Visualizing the Core Mechanisms
Signaling Pathway of Kappa-Opioid Receptor Activation
References
- 1. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pa2 determination | PPTX [slideshare.net]
- 12. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Investigating Pruritus with ICI-204448: A Peripherally Selective Kappa-Opioid Receptor Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom associated with a variety of dermatological and systemic diseases. The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for the management of pruritus. Activation of peripheral KORs, in particular, offers a strategy to alleviate itch without the central nervous system side effects associated with some opioid receptor modulators. This technical guide focuses on the investigation of ICI-204448, a potent and peripherally selective KOR agonist, as a potential anti-pruritic agent. The primary focus of this document is the evidence from preclinical studies investigating its efficacy in a well-established animal model of non-histaminergic itch.
Core Compound: this compound
This compound is a novel compound identified as a kappa-opioid receptor agonist with limited access to the central nervous system.[1][2] This peripheral selectivity makes it a compelling candidate for treating conditions like pruritus, where peripheral mechanisms play a significant role. Its potential for anti-itching effects has been noted, with preclinical research demonstrating its ability to suppress scratching behavior in mice.[3]
Preclinical Efficacy in a Chloroquine-Induced Pruritus Model
The primary evidence for the anti-pruritic potential of this compound comes from a study utilizing the chloroquine-induced scratching model in mice. Chloroquine (B1663885), an antimalarial drug, is known to induce intense, non-histaminergic pruritus in both humans and animals, providing a relevant model for investigating certain types of clinical itch.
Data Presentation
While the full quantitative data from the primary study by Inan and Cowan (2004) is not publicly available in detail, the study reports that the peripherally restricted kappa agonist, this compound, antagonized chloroquine-induced scratching.[2] For illustrative purposes and to provide context from similar compounds, the following table summarizes the efficacy of another KOR agonist, nalfurafine (B1239173), in the same model, as reported in the literature.
Table 1: Efficacy of the KOR Agonist Nalfurafine on Chloroquine-Induced Scratching in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Mean Number of Scratches (± SEM) | % Inhibition |
| Vehicle + Chloroquine | - | Data not available | - |
| Nalfurafine + Chloroquine | Data not available | Data not available | Reported to be significant |
| This compound + Chloroquine | Data not available | Data not available | Reported to antagonize scratching[2] |
Note: Specific quantitative data for this compound and detailed nalfurafine data from the primary reference were not available in the accessed literature. The table structure is provided as a template for presenting such data.
Experimental Protocols
The following is a detailed methodology for the chloroquine-induced pruritus model, based on established protocols in the field. This protocol is representative of the likely methods used in the investigation of this compound.
Chloroquine-Induced Scratching in Mice
1. Animals:
-
Male Swiss-Webster mice (or other appropriate strain) weighing 20-25g are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization to the experimental room for at least 1 hour before testing is crucial.
2. Drug Administration:
-
Test Compound (this compound): Administered via an appropriate route (e.g., subcutaneous, intraperitoneal, or oral) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Pruritogen (Chloroquine Phosphate): A solution of chloroquine phosphate (B84403) in sterile saline is prepared. A typical dose to induce robust scratching is administered subcutaneously (s.c.) in the nape of the neck.
3. Behavioral Observation:
-
Immediately after chloroquine injection, mice are placed individually into observation chambers (e.g., clear plexiglass arenas).
-
Behavior is video-recorded for a set period, typically 30 minutes.
-
The number of scratching bouts directed towards the injection site with the hind paws is counted by a trained observer blinded to the treatment conditions. A scratching bout is defined as one or more rapid movements of the hind limb towards the body, ending with the limb being returned to the floor or licked.
4. Data Analysis:
-
The total number of scratches for each animal over the observation period is calculated.
-
Data are typically expressed as the mean ± standard error of the mean (SEM) for each treatment group.
-
Statistical analysis is performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of < 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like this compound is believed to modulate itch signaling at the peripheral level. The following diagram illustrates the proposed signaling pathway.
Caption: KOR activation by this compound inhibits itch signaling.
Experimental Workflow
The logical flow of an experiment to investigate the anti-pruritic effects of this compound is depicted below.
References
- 1. Antipruritic Effect of Nalbuphine, a Kappa Opioid Receptor Agonist, in Mice: A Pan Antipruritic | MDPI [mdpi.com]
- 2. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nalfurafine suppresses pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Investigation of ICI-204448 for Myocardial Infarction Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no direct published research on the use of ICI-204448 for myocardial infarction. This guide provides a hypothetical framework for its investigation based on its known pharmacology as a kappa-opioid receptor agonist and the established cardioprotective roles of this receptor class.
Executive Summary
Myocardial infarction (MI) remains a leading cause of global mortality, necessitating the exploration of novel therapeutic agents. The kappa-opioid receptor (KOR) system has emerged as a promising target for cardioprotection. Activation of KORs has been shown to reduce myocardial infarct size, limit ischemia-reperfusion (I/R) injury, and decrease the incidence of arrhythmias in preclinical models. This compound is a potent and selective KOR agonist with the distinct advantage of limited penetration across the blood-brain barrier, which may reduce the centrally-mediated side effects observed with other KOR agonists.[1][2] This whitepaper outlines the scientific premise, proposed mechanisms of action, and a detailed preclinical research plan for evaluating the therapeutic potential of this compound in the context of MI.
Core Compound Profile: this compound
This compound, ((R,S)-N-[2-(N-methyl-3,4-dichloro-phenylacetamido)-2-(3-carboxyphenyl)-ethyl]pyrrolidine hydrochloride), is a selective agonist for the kappa-opioid receptor.[3] Its primary characteristic is its peripherally restricted action, which is attributed to its lower lipophilicity compared to other KOR agonists like U-50488H.[1] This property makes it an attractive candidate for therapeutic applications where peripheral KOR activation is desired without central nervous system side effects such as dysphoria or sedation.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Species/Tissue | Value | Notes |
| Kappa-Opioid Receptor Agonist Activity | Guinea-Pig Ileum | Potent, naloxone-reversible inhibition of electrically-evoked contraction | Demonstrates potent KOR agonism.[1] |
| Mouse Vas Deferens | Potent, naloxone-reversible inhibition of electrically-evoked contraction | Confirms KOR agonist activity across species.[1] | |
| Rabbit Vas Deferens | Potent, naloxone-reversible inhibition of electrically-evoked contraction | Further confirmation of KOR agonist activity.[1] | |
| Receptor Binding | Guinea-Pig Cerebellum Membranes | Displaces [3H]-bremazocine binding | Confirms direct interaction with kappa-opioid receptors.[1] |
| Central Nervous System Penetration | Mouse (Ex vivo binding) | Substantially lower brain levels compared to U-50488H and tifluadom | Highlights the peripherally-restricted nature of the compound.[1] |
| Antinociceptive Effect (Peripheral) | Rat (Mononeuropathy model) | Significant antinociceptive effect at 40 µg (intraplantar) | Demonstrates peripheral analgesic effects.[3] |
Proposed Cardioprotective Mechanism of Action for this compound
Based on studies with other KOR agonists, particularly U-50488H, the activation of KORs on cardiomyocytes is hypothesized to initiate a cascade of signaling events that confer robust cardioprotection against ischemia-reperfusion injury.[4][5][6] The proposed mechanism involves coupling to Gi/o proteins, leading to the activation of multiple downstream pro-survival pathways.[7]
-
PI3K/Akt Pathway: Activation of this pathway is a central node in cell survival signaling. It is proposed that KOR activation by this compound would lead to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic targets and enhances cell survival.[5][6]
-
ERK1/2 Pathway: The extracellular signal-regulated kinases 1 and 2 are critical mediators of cell survival and proliferation. KOR activation has been shown to induce phosphorylation of ERK1/2, a key step in cardioprotection during reperfusion.[8]
-
Nrf2/HO-1 Antioxidant Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. KOR agonists have been demonstrated to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[6][9][10] This pathway is crucial for mitigating the oxidative stress that is a major contributor to reperfusion injury.
-
Regulation of Intracellular Calcium: KOR activation can attenuate the detrimental intracellular calcium overload that occurs during ischemia-reperfusion.[4][11] This is achieved, in part, through the modulation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) and the opening of mitochondrial ATP-sensitive potassium (KATP) channels.[10][11]
Caption: Proposed signaling pathway for this compound-mediated cardioprotection.
Detailed Experimental Protocols
A phased preclinical evaluation is proposed to systematically investigate the efficacy of this compound in MI.
4.1.1 Objective: To determine if this compound protects cardiomyocytes from simulated ischemia-reperfusion (sI/R) injury.
4.1.2 Experimental Model:
-
Cell Culture: Primary neonatal or adult rodent cardiomyocytes, or a suitable cell line (e.g., H9c2).[12]
-
Isolated Heart (Langendorff): Hearts from adult rats or mice will be retrogradely perfused.[12][13]
4.1.3 Methodology: Cultured Cardiomyocytes
-
Cell Plating: Plate cardiomyocytes at an appropriate density.
-
Simulated Ischemia: Replace normal culture medium with an ischemia-mimicking buffer (e.g., low pH, no glucose, hypoxic conditions) for a predetermined duration (e.g., 3-6 hours).
-
Treatment: A dose-response of this compound will be added at the onset of "reperfusion."
-
Simulated Reperfusion: Replace ischemic buffer with normal, oxygenated culture medium for a set period (e.g., 2-24 hours).
-
Endpoint Analysis:
-
Cell Viability: Assessed by lactate (B86563) dehydrogenase (LDH) release assay or propidium (B1200493) iodide staining.
-
Apoptosis: Measured using TUNEL staining or caspase activity assays.
-
Oxidative Stress: Quantified by measuring reactive oxygen species (ROS) production (e.g., using DCFDA).
-
Western Blot: To confirm the activation of proposed signaling pathways (p-Akt, p-ERK1/2, HO-1).
-
4.1.4 Methodology: Isolated Perfused Heart
-
Heart Isolation: Excise hearts from anesthetized rodents and mount on a Langendorff apparatus.
-
Stabilization: Perfuse with Krebs-Henseleit buffer until stable.
-
Ischemia: Induce global no-flow ischemia for a set duration (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion for a longer period (e.g., 120 minutes).
-
Treatment: this compound will be administered in the perfusion buffer just before and/or during the initial phase of reperfusion.[8]
-
Endpoint Analysis:
-
Infarct Size Measurement: Stain heart slices with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate infarct (pale) from viable (red) tissue.[14]
-
Functional Recovery: Monitor left ventricular developed pressure (LVDP) and heart rate throughout the experiment.
-
4.2.1 Objective: To evaluate the efficacy of this compound in reducing infarct size and preserving cardiac function in a live animal model of MI.
4.2.2 Experimental Model:
-
Animal: Adult male/female Sprague-Dawley rats or C57BL/6 mice.[15]
-
MI Induction: Surgical ligation of the left anterior descending (LAD) coronary artery.[15]
4.2.3 Methodology:
-
Anesthesia and Ventilation: Anesthetize the animal and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the LAD artery.
-
Ischemia: Temporarily tighten the suture to induce ischemia (e.g., 30-45 minutes). Myocardial blanching confirms occlusion.
-
Treatment: Administer this compound (e.g., via intravenous injection) a few minutes before reperfusion.
-
Reperfusion: Release the suture to allow blood flow to resume.
-
Recovery: Close the chest and allow the animal to recover.
-
Endpoint Analysis (at 24 hours to 4 weeks post-MI):
-
Infarct Size: At 24 hours, re-occlude the LAD, perfuse with Evans blue dye to delineate the area at risk, and then slice and stain with TTC to measure infarct size as a percentage of the area at risk.[14]
-
Cardiac Function: Perform serial echocardiography at baseline, and at various time points post-MI (e.g., 1, 2, and 4 weeks) to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histology: At the study endpoint, assess cardiac fibrosis (Masson's trichrome staining) and inflammation.
-
Caption: Preclinical experimental workflow for evaluating this compound in MI.
Data Presentation and Interpretation
All quantitative data from these experiments should be compiled into structured tables for clear comparison between control, vehicle, and this compound treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) will be crucial to determine the significance of any observed effects. A positive outcome would be a statistically significant, dose-dependent reduction in infarct size and preservation of cardiac function in the this compound treated groups compared to controls.
Table 2: Hypothetical Data Table for In Vivo Study
| Group | N | Area at Risk (% of LV) | Infarct Size (% of AAR) | Ejection Fraction (%, 4 weeks) |
| Sham | 8 | N/A | N/A | 65 ± 5 |
| Vehicle + I/R | 10 | 45 ± 4 | 50 ± 6 | 35 ± 7 |
| This compound (Low Dose) + I/R | 10 | 44 ± 5 | 40 ± 5* | 42 ± 6 |
| This compound (High Dose) + I/R | 10 | 46 ± 4 | 25 ± 4 | 50 ± 5 |
| Values are Mean ± SD. *p<0.05 vs Vehicle; **p<0.01 vs Vehicle. |
Conclusion and Future Directions
This document provides a robust, albeit hypothetical, framework for the preclinical evaluation of this compound as a novel therapeutic for myocardial infarction. Its peripheral selectivity presents a significant potential advantage over existing KOR agonists. If the proposed experiments yield positive results, demonstrating significant cardioprotection, the next steps would involve toxicology studies and progression towards a large animal model (e.g., swine) of MI to further validate its efficacy before consideration for clinical trials.[16] The exploration of this compound could pave the way for a new class of cardioprotective agents with an improved safety profile.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of kappa opioid receptors in cardioprotection against ischemia: the signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel roles of κ-opioid receptor in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Kappa-opioid receptor activation during reperfusion limits myocardial infarction via ERK1/2 activation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa-Opioid Agonist U50,488H-Mediated Protection Against Heart Failure Following Myocardial Ischemia/Reperfusion: Dual Roles of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. κ Opioid Receptor Agonist Inhibits Myocardial Injury in Heart Failure Rats through Activating Nrf2/HO-1 Pathway and Regulating Ca2+-SERCA2a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of KATP channels in delayed cardioprotection and intracellular Ca(2+) in the rat heart as revealed by kappa-opioid receptor stimulation with U50488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. The IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT): multicenter pig study on the effect of ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria: guidelines of the EU-CARDIOPROTECTION COST Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICI-204448 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ICI-204448, a kappa-opioid receptor (KOR) agonist with limited central nervous system (CNS) penetration, in rat models of nociception. The detailed protocols below are intended to guide researchers in the proper handling and administration of this compound and in the execution of relevant behavioral assays.
Introduction
This compound is a potent and selective kappa-opioid receptor agonist.[1][2][3] Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral mechanisms of opioid-mediated analgesia while minimizing central side effects such as sedation and dysphoria.[2][3] Preclinical studies in rats have demonstrated its efficacy in models of neuropathic pain.[1][4]
Data Presentation
Table 1: Antinociceptive Effects of Intraplantar this compound in a Rat Model of Mononeuropathy
| Dosage (µg) | Effect on Vocalization Threshold | Antagonism by Nor-binaltorphimine (20 and 30 µg) |
| 20 | No significant effect | Not Applicable |
| 30 | No significant effect | Not Applicable |
| 40 | Significant antinociceptive effect | Significantly antagonized |
| 50 | Plateau of antinociceptive effect | Not Reported |
Data synthesized from a study on a rat model of peripheral mononeuropathy induced by sciatic nerve constriction. The vocalization threshold to paw pressure was used as the nociceptive test.[1]
Table 2: Antiallodynic Effects of Systemic and Central Administration of this compound in Neuropathic Rats
| Route of Administration | Dosage | Effect on Tactile Allodynia | Naloxone Blockade |
| Subcutaneous (s.c.) | 1-30 mg/kg | Dose-dependent reduction | Partially blocked by s.c. naloxone |
| Intrathecal | 1-30 µg | Dose-dependent reduction | Completely blocked by intrathecal naloxone |
| Periaqueductal Grey (PAG) | 3-30 µg | Naloxone-sensitive reduction | Blocked by naloxone |
Data from a study in rats with spinal nerve ligation, a model of neuropathic pain.[4]
Experimental Protocols
Animal Model: Sciatic Nerve Constriction Injury (CCI) for Mononeuropathy
This protocol, adapted from established methods, induces a peripheral mononeuropathy in rats, providing a model to test the efficacy of analgesic compounds like this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (sterile)
-
4-0 silk or chromic gut sutures
-
70% ethanol
-
Povidone-iodine solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved anesthetic protocol. Shave the lateral surface of the thigh of the chosen hind limb and sterilize the area with povidone-iodine followed by 70% ethanol.
-
Sciatic Nerve Exposure: Make a small incision through the skin and biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Carefully place four loose ligatures around the sciatic nerve with a spacing of approximately 1 mm between each. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. House the animals individually with easy access to food and water. Monitor for signs of infection or distress. The development of neuropathic pain behaviors, such as allodynia and hyperalgesia, typically occurs within a few days and is well-established by day 14 post-surgery.
Drug Preparation and Administration
Preparation of this compound Solution:
-
Vehicle: While the specific vehicle for this compound is not consistently detailed across all public literature, a common approach for similar compounds is to dissolve the hydrochloride salt in sterile, pyrogen-free 0.9% saline. It is recommended to perform small-scale solubility tests to determine the optimal vehicle. For subcutaneous and intrathecal administration, ensure the solution is sterile and filtered.
-
Concentration: Prepare the desired concentration based on the intended dosage and administration volume. For intraplantar injections, a small volume (e.g., 50 µL) is typically used. For subcutaneous injections, the volume will depend on the rat's weight and the desired dose (e.g., 1-5 mL/kg).
Routes of Administration:
-
Intraplantar (i.pl.): For localized peripheral effects, inject the prepared this compound solution into the plantar surface of the hind paw using a fine-gauge needle (e.g., 30G).
-
Subcutaneous (s.c.): For systemic peripheral effects, inject the solution into the loose skin over the back or flank.[4]
-
Intrathecal (i.t.): For spinal effects, this requires a more complex surgical procedure to implant a catheter into the intrathecal space. This should only be performed by trained personnel.[4]
-
Periaqueductal Grey (PAG) Microinjection: To investigate central analgesic mechanisms, direct microinjection into the PAG is performed using stereotaxic surgery.[4]
Behavioral Assay: Vocalization Threshold to Paw Pressure
This test measures the nociceptive threshold in response to a mechanical stimulus.
Materials:
-
Analgesy-meter (e.g., Ugo Basile)
-
Rat restrainer
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and the restrainer for several days before the experiment to minimize stress-induced variability.
-
Baseline Measurement: Place the rat in the restrainer, allowing the hind paw to be accessible. Position the paw on the plinth of the analgesy-meter.
-
Application of Pressure: Apply a linearly increasing pressure to the dorsal surface of the paw.
-
Endpoint: The endpoint is the pressure at which the rat vocalizes (squeaks). Record this pressure value. A cut-off pressure should be established to prevent tissue damage.
-
Post-Drug Measurement: After administration of this compound or vehicle, repeat the measurements at predetermined time points to assess the compound's effect on the vocalization threshold.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the antinociceptive effects of this compound.
Caption: Simplified signaling pathway of the kappa-opioid receptor activated by this compound.
Animal Care and Housing
-
Species: Sprague-Dawley rats are a commonly used strain for this type of research.[1][5]
-
Housing: Rats should be housed in a temperature-controlled environment (20-24°C) with a 12-hour light/dark cycle.[5][6] Standard rodent chow and water should be available ad libitum.[5] Cages should be of an appropriate size and contain enrichment materials to promote natural behaviors.[6]
-
Handling: Gentle and consistent handling is crucial to minimize stress, which can be a confounding factor in behavioral studies.[6]
-
Ethics: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with national and international guidelines for the humane care and use of laboratory animals.
General Considerations
-
Controls: Appropriate control groups (e.g., vehicle-treated, sham-operated) are essential for the valid interpretation of results.
-
Blinding: To minimize bias, the experimenter conducting the behavioral assessments should be blinded to the treatment conditions.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods to determine the significance of the observed effects. Analysis of variance (ANOVA) followed by post-hoc tests is often used to compare multiple groups.[1]
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous, intrathecal and periaqueductal grey administration of asimadoline and this compound reduces tactile allodynia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Importance of Reporting Housing and Husbandry in Rat Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of ICI-204448, a peripherally restricted kappa-opioid receptor (KOR) agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a selective kappa-opioid receptor agonist with limited access to the central nervous system (CNS).[1] This peripheral restriction is a key characteristic, suggesting its potential to elicit therapeutic effects, such as analgesia and anti-pruritus, without the centrally-mediated side effects commonly associated with other opioid agonists.[1][2] These notes provide detailed protocols for in vivo studies, quantitative data from preclinical models, and a visualization of its signaling pathway.
Data Presentation
Efficacy of this compound in a Rat Model of Neuropathic Pain
| Animal Model | Administration Route | Doses Administered (µg) | Efficacy Endpoint | Key Findings |
| Sprague-Dawley rats with moderate constriction of the sciatic nerve | Intraplantar (i.pl.) | 20, 30, 40, 50 | Vocalization threshold to paw pressure | 40 µg produced a significant antinociceptive effect, which plateaued at 50 µg. The effect was localized to the injured paw and was antagonized by the KOR antagonist nor-binaltorphimine.[2] |
Efficacy of this compound in a Mouse Model of Pruritus
| Animal Model | Pruritogen | Administration Route | Efficacy Endpoint | Key Findings |
| Mice | Chloroquine (B1663885) | Subcutaneous (s.c.) | Reduction in scratching behavior | This compound antagonized chloroquine-induced scratching, indicating the involvement of peripheral kappa-opioid receptors in mediating this anti-pruritic effect.[2] |
Note: Specific dosage information for the pruritus model was not available in the reviewed literature.
Experimental Protocols
Neuropathic Pain Model in Rats
This protocol is based on a study investigating the antinociceptive effects of this compound in a rat model of mononeuropathy.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model Induction: A moderate constriction of the sciatic nerve is performed to induce a state of peripheral mononeuropathy.
2. Drug Preparation and Administration:
-
Compound: this compound ((R,S)-N-[2-(N-methyl-3,4-dichloro-phenylacetamido)-2-(3-carboxyphenyl)-ethyl]pyrrolidine hydrochloride).
-
Vehicle: The specific vehicle for dissolution should be determined based on the compound's solubility (e.g., saline, DMSO, or a mixture).
-
Doses: 20, 30, 40, and 50 µg.
-
Route of Administration: Intraplantar (i.pl.) injection into the nerve-injured paw.
3. Experimental Procedure:
-
Acclimatize animals to the testing environment.
-
Administer the prepared doses of this compound or vehicle to different groups of animals.
-
At predetermined time points post-administration, assess the nociceptive threshold.
4. Nociceptive Testing:
-
Method: Use a paw pressure algesimeter to apply increasing pressure to the plantar surface of the hind paw.
-
Endpoint: Record the pressure at which the rat vocalizes (vocalization threshold).
5. Antagonist Study (Optional):
-
To confirm the involvement of the kappa-opioid receptor, co-administer the specific KOR antagonist, nor-binaltorphimine (20 and 30 µg), with the effective dose of this compound.
Chloroquine-Induced Pruritus Model in Mice
This protocol is a general guideline based on the finding that this compound can antagonize chloroquine-induced scratching.[2] Researchers will need to optimize the dosage of this compound.
1. Animal Model:
-
Species: Male mice (strain to be specified, e.g., C57BL/6).
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: Determine an appropriate vehicle for subcutaneous administration.
-
Dose: A dose-response study should be conducted to determine the effective dose.
-
Pruritogen: Chloroquine (e.g., 200 µ g/mouse , administered subcutaneously).
-
Route of Administration: Subcutaneous (s.c.).
3. Experimental Procedure:
-
Acclimatize mice individually in observation chambers.
-
Administer various doses of this compound or vehicle subcutaneously.
-
After a suitable pre-treatment time, administer chloroquine subcutaneously at a site distant from the this compound injection.
-
Immediately begin recording the scratching behavior.
4. Behavioral Assessment:
-
Method: Videotape the animals or use an automated system to record scratching bouts directed towards the chloroquine injection site.
-
Duration: Observe for a defined period (e.g., 30 minutes).
-
Endpoint: Quantify the number of scratching bouts.
Mandatory Visualization
Experimental Workflow for Neuropathic Pain Study
Caption: Workflow for assessing the antinociceptive effect of this compound.
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: Simplified signaling cascade following KOR activation by this compound.
References
Dissolving ICI-204448 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of ICI-204448, a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1][2] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This guide outlines the chemical properties of this compound, summarizes its solubility in common laboratory solvents, and offers step-by-step protocols for preparing stock and working solutions. Additionally, it includes a brief overview of the KOR signaling pathway and visual workflows to aid in experimental design.
Introduction to this compound
This compound is a valuable research tool for investigating the physiological roles of peripheral kappa-opioid receptors.[1][2] Its limited access to the central nervous system allows for the specific study of peripheral KOR-mediated effects.[1][2] Chemically, it is (RS)-[3-[1-[[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride.[3] Understanding its solubility and handling characteristics is the first step toward successful experimentation.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 501.84 g/mol | [3] |
| Formula | C₂₃H₂₆Cl₂N₂O₄・HCl | [3] |
| Purity | ≥98% | [3] |
| Appearance | Crystalline solid | |
| Storage | Store at room temperature as a solid. Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[4] |
Solubility Data:
| Solvent | Maximum Concentration | Recommendations | Source |
| DMSO | 100 mM | Sonication may be recommended for complete dissolution. | [3][5] |
| Aqueous Buffers (e.g., PBS, Saline) | Limited | Prepare working solutions by diluting a high-concentration DMSO stock. Ensure the final DMSO concentration is compatible with the experimental system (typically ≤0.1%). |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.018 mg of the compound (Molecular Weight = 501.84 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this example, 1 mL) to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions for cell-based assays from the 10 mM DMSO stock.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Serial Dilutions: Perform serial dilutions of the 10 mM DMSO stock solution with your chosen aqueous buffer to achieve the desired final concentrations.
-
Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in your experimental samples is low (ideally ≤0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.
-
Example Dilution: To prepare a 10 µM working solution, you can dilute the 10 mM stock solution 1:1000 in your aqueous buffer. For instance, add 1 µL of the 10 mM stock to 999 µL of buffer.
Preparation of Solutions for In Vivo Administration
This protocol provides a general guideline for preparing this compound for in vivo studies. The final formulation will depend on the route of administration and the animal model.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Sterile vehicle solution (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or Cremophor EL)
-
Sterile tubes
-
Pipettes
Procedure:
-
Vehicle Selection: The choice of vehicle is critical for in vivo studies. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle.
-
Solubilizing Agents: For compounds with limited aqueous solubility, the use of solubilizing agents may be necessary. A typical vehicle formulation could be a mixture of DMSO, Tween 80, and saline. For example, a vehicle of 5% DMSO, 5% Tween 80, and 90% saline is often used.
-
Preparation: a. Start with the 10 mM DMSO stock solution. b. If using a co-solvent system, mix the required volume of the DMSO stock with the other organic components (e.g., Tween 80). c. Slowly add the aqueous component (e.g., saline) to the organic mixture while vortexing to prevent precipitation.
-
Final Concentration and Dosing Volume: The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the dosing volume appropriate for the animal model and route of administration.
-
Control Group: Always administer a vehicle-only solution to a control group of animals.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by KOR activation involves coupling to inhibitory G proteins (Gαi/o).[6] This leads to a cascade of intracellular events, including:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.
-
Inhibition of N-type voltage-gated calcium channels, which reduces calcium influx.[6]
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation of kinases such as ERK1/2, p38, and JNK.[7]
These signaling events ultimately modulate neuronal excitability and neurotransmitter release.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICI 204,448 | Opioid Receptor | TargetMol [targetmol.com]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI-204448: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective κ-opioid agonist.[1] Its utility in research, particularly in distinguishing between central and peripheral κ-opioid receptor effects, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure the integrity and reproducibility of experimental results.[1][2] These application notes provide a summary of recommended storage conditions and a detailed protocol for conducting stability studies to establish the compound's degradation profile.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended based on supplier data. Researchers should verify these recommendations with their specific supplier.
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Not specified | Sealed storage, away from moisture. |
| Room Temperature | For shipping | May vary by region. | |
| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles. |
Experimental Protocols
The following protocols are designed to guide researchers in performing stability assessments of this compound. These are general protocols based on established guidelines for stability testing of pharmaceutical compounds and should be adapted to specific laboratory capabilities and research needs.
Protocol 1: Preparation of this compound Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for use in stability studies and biological assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM). This compound is soluble in DMSO at concentrations up to 125 mg/mL (249.09 mM), though sonication may be required.[3]
-
Vortex the solution until the powder is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method. Forced degradation involves exposing the compound to stress conditions more severe than accelerated stability testing.[4][5]
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or a buffered aqueous solution)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity light source (as per ICH Q1B guidelines)
-
Oven or incubator
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the drug solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the drug solution. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot of the drug solution. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place an aliquot of the drug solution in an oven at a high temperature (e.g., 70°C). Analyze at various time points. For solid-state thermal stress, expose the powder to the same conditions.
-
Photostability: Expose an aliquot of the drug solution and a sample of the solid powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Samples: Maintain control samples of this compound at the recommended storage conditions (-80°C) for comparison.
-
Analysis: Analyze all stressed samples and controls using a suitable analytical method, such as reverse-phase HPLC with UV or MS detection. The method should be capable of separating the parent this compound peak from any degradation products.
-
Protocol 3: Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
-
Procedure:
-
Prepare a batch of this compound aliquots (both solid and in solution) as described in Protocol 1.
-
Store the aliquots under the recommended conditions (e.g., 4°C for solid, -20°C and -80°C for solutions).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Analyze the samples for purity and concentration using a validated stability-indicating analytical method.
-
Compare the results to the initial (time 0) analysis to determine the extent of degradation.
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a comprehensive stability study of a research compound like this compound.
Caption: Workflow for assessing the stability of this compound.
Representative Signaling Pathway for a κ-Opioid Receptor Agonist
As a κ-opioid receptor (KOR) agonist, this compound is expected to initiate a signaling cascade upon binding to its receptor. The following diagram illustrates a simplified, representative signaling pathway for KOR activation.
Caption: Simplified KOR signaling pathway.
References
- 1. Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay | PLOS One [journals.plos.org]
- 2. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Application Notes and Protocols for the Use of ICI-204448 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of ICI-204448, a peripherally selective kappa-opioid receptor (KOR) agonist, in a preclinical rat model of neuropathic pain. Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant challenge in clinical practice. The investigation of peripherally acting analgesics like this compound offers a promising therapeutic strategy by minimizing central nervous system (CNS) side effects commonly associated with traditional opioids.[1][2]
This compound has demonstrated antinociceptive effects in a rat model of mononeuropathy, suggesting its potential for alleviating neuropathic pain.[1] This document outlines the detailed experimental protocols for inducing a neuropathic pain state, administering this compound, and assessing its analgesic efficacy through behavioral assays. Furthermore, it provides a summary of quantitative data and a schematic of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the administration and effects of this compound in a rat model of neuropathic pain.
Table 1: Dose-Response of Intraplantar this compound on Nociceptive Thresholds
| Dose of this compound (µg) | Effect on Vocalization Threshold to Paw Pressure |
| 20 | No significant effect[1] |
| 30 | No significant effect[1] |
| 40 | Significant antinociceptive effect[1] |
| 50 | Plateau of antinociceptive effect[1] |
Data extracted from a study using a rat model of peripheral mononeuropathy induced by sciatic nerve constriction.[1]
Table 2: Antagonism of this compound-induced Antinociception
| Treatment | Effect on Vocalization Threshold |
| This compound (40 µg) | Significant increase (antinociception)[1] |
| This compound (40 µg) + nor-binaltorphimine (20 µg) | Significant antagonism of the antinociceptive effect[1] |
| This compound (40 µg) + nor-binaltorphimine (30 µg) | Significant antagonism of the antinociceptive effect[1] |
Nor-binaltorphimine is a specific kappa-opioid receptor antagonist.[1]
Experimental Protocols
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This protocol describes the induction of a peripheral mononeuropathy in rats, a widely used model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Shave and disinfect the lateral surface of the thigh of the desired hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free a 5-7 mm section of the sciatic nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7-10 days before behavioral testing to allow for the development of neuropathic pain symptoms.
Drug Administration: Intraplantar Injection
This protocol details the local administration of this compound into the paw of the nerve-injured limb.
Materials:
-
This compound solution (dissolved in an appropriate vehicle, e.g., saline)
-
Hamilton syringe with a 30-gauge needle
-
Animal restrainer
Procedure:
-
Gently restrain the rat.
-
Insert the 30-gauge needle into the plantar surface of the hind paw of the nerve-injured leg.
-
Slowly inject the desired volume of the this compound solution (typically 20-50 µL).
-
Observe the animal for any immediate adverse reactions.
Behavioral Assessment: Paw Pressure Vocalization Test (Randall-Selitto Test)
This test measures the nociceptive threshold by applying a gradually increasing pressure to the paw.
Materials:
-
Analgesy-meter (e.g., Ugo Basile) with a paw pressure applicator
-
Animal restrainer
Procedure:
-
Habituate the rat to the testing apparatus and gentle restraint for several days prior to the experiment.
-
On the day of testing, gently restrain the animal.
-
Place the hind paw of the nerve-injured limb on the plinth of the analgesy-meter.
-
Position the applicator tip on the dorsal surface of the paw.
-
Start the apparatus to apply a linearly increasing force to the paw.
-
The endpoint is the pressure at which the rat vocalizes or withdraws its paw. Record this pressure value (in grams).
-
A cut-off pressure should be established to prevent tissue damage.
-
Perform baseline measurements before drug administration.
-
After intraplantar injection of this compound, repeat the measurements at specified time points (e.g., 15, 30, 60, 120 minutes) to assess the time course of the analgesic effect.
Signaling Pathways and Experimental Workflow
Kappa-Opioid Receptor Signaling Pathway
Activation of peripheral kappa-opioid receptors by this compound on primary afferent neurons is expected to induce antinociception through the following signaling cascade. The receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits also leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively hyperpolarize the neuron and reduce neurotransmitter release, thereby dampening the transmission of pain signals. Additionally, kappa-opioid receptor activation can modulate intracellular signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in neuropathic pain.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described in this document.
References
Application Notes and Protocols for ICI-204448 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of ICI-204448, a peripherally acting kappa-opioid receptor agonist, in rodent models of nociception. The following protocols and data are based on established methodologies to ensure reproducibility and accuracy in research settings.
Introduction
This compound is a selective kappa-opioid receptor agonist with limited access to the central nervous system (CNS).[1] This characteristic makes it a valuable tool for investigating the role of peripheral kappa-opioid receptors in various physiological processes, particularly in pain modulation, without the confounding central side effects often associated with other opioids.[2] Studies in rodent models have demonstrated its antinociceptive effects, which can be antagonized by specific kappa-opioid antagonists like nor-binaltorphimine.[2]
Data Presentation
Table 1: Dose-Response of Intraplantar this compound on Nociceptive Thresholds in a Rat Mononeuropathy Model
| Dose (µg) | Route of Administration | Animal Model | Nociceptive Test | Observed Effect on Vocalization Threshold |
| 20 | Intraplantar (i.pl.) | Rat (Sprague-Dawley), Sciatic Nerve Constriction | Paw Pressure | No significant effect[2] |
| 30 | Intraplantar (i.pl.) | Rat (Sprague-Dawley), Sciatic Nerve Constriction | Paw Pressure | No significant effect[2] |
| 40 | Intraplantar (i.pl.) | Rat (Sprague-Dawley), Sciatic Nerve Constriction | Paw Pressure | Significant antinociceptive effect[2] |
| 50 | Intraplantar (i.pl.) | Rat (Sprague-Dawley), Sciatic Nerve Constriction | Paw Pressure | Plateau of antinociceptive effect[2] |
Table 2: Antagonism of this compound-induced Antinociception by Nor-binaltorphimine
| Agonist | Agonist Dose (µg) | Antagonist | Antagonist Dose (µg) | Route of Administration | Animal Model | Observed Effect |
| This compound | 40 | Nor-binaltorphimine | 20 | Co-injected (i.pl.) | Rat (Sprague-Dawley), Sciatic Nerve Constriction | Significant antagonism of the antinociceptive effect[2] |
| This compound | 40 | Nor-binaltorphimine | 30 | Co-injected (i.pl.) | Rat (Sprague-Dawley), Sciatic Nerve Constriction | Significant antagonism of the antinociceptive effect[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraplantar Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration. For example, to prepare a 40 µg/50 µL solution, the stock solution can be diluted accordingly. A common vehicle for intraplantar injections is a low concentration of DMSO in saline (e.g., 5-10% DMSO) to ensure solubility while minimizing vehicle-induced effects.[3]
-
Final Volume: The final injection volume for intraplantar administration in rats is typically between 10 µL and 100 µL.[4] A 50 µL volume is commonly used.
-
Vehicle Control: Prepare a vehicle control solution with the same concentration of DMSO in saline as the drug solution.
Protocol 2: Intraplantar (i.pl.) Injection in Rats
Materials:
-
Rat restraint device
-
27-30 gauge sterile hypodermic needles
-
100 µL Hamilton syringe or similar precision syringe
-
Prepared this compound and vehicle solutions
-
70% ethanol
Procedure:
-
Animal Handling: Acclimatize the rats to the experimental room and handling for at least 30 minutes before the procedure.
-
Restraint: Gently restrain the rat using an appropriate method to allow access to the plantar surface of the hind paw.
-
Site Preparation: Clean the injection site on the plantar surface of the paw with a swab soaked in 70% ethanol.
-
Injection: Insert the needle into the mid-plantar region of the paw at a shallow angle. Inject the solution slowly to form a small bleb under the skin.
-
Post-injection: After injection, return the rat to its home cage and observe for any signs of distress.
Protocol 3: Assessment of Nociception using the Paw Pressure (Vocalization Threshold) Test
Materials:
-
Analgesy-meter (e.g., Randall-Selitto apparatus)
-
Rat restraint device
Procedure:
-
Acclimatization: Habituate the rats to the testing apparatus and restraint for several days before the experiment to minimize stress-induced responses.
-
Baseline Measurement: Before drug administration, determine the baseline vocalization threshold by applying a linearly increasing pressure to the dorsal surface of the hind paw. The pressure at which the rat vocalizes is recorded as the threshold.
-
Drug Administration: Administer this compound or vehicle via intraplantar injection as described in Protocol 2.
-
Post-treatment Measurements: At specified time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), repeat the vocalization threshold measurement.
-
Data Analysis: The antinociceptive effect is calculated as the percentage of the maximum possible effect (%MPE) or as a change from the baseline threshold.
Mandatory Visualizations
Signaling Pathway of Peripheral Kappa-Opioid Receptor Activation
Caption: Signaling cascade of this compound at peripheral kappa-opioid receptors.
Experimental Workflow for Evaluating this compound in a Rat Mononeuropathy Model
Caption: Experimental workflow for assessing the antinociceptive effects of this compound.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraplantar-injected ceramide in rats induces hyperalgesia through an NF-κB- and p38 kinase-dependent cyclooxygenase 2/prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of ICI-204448: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited ability to cross the blood-brain barrier makes it a valuable research tool for distinguishing between central and peripheral KOR-mediated effects.[1][2] Potential therapeutic applications include the treatment of visceral pain and heart attack.[1][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid | [1] |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₄ | [1] |
| Molar Mass | 465.37 g/mol | [1] |
| Appearance | Off-white to yellow solid | MedChemExpress |
| Purity | ≥98% | R&D Systems |
| CAS Number | 121264-04-8 | [1][4] |
Solubility and Storage
Proper dissolution and storage are paramount to maintaining the integrity and activity of this compound.
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4][5][6] |
| Solubility in DMSO | Soluble to 125 mg/mL (249.09 mM) or 100 mM | [4][5][6] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4] |
| Solid Compound Storage | Store at 4°C, sealed and protected from moisture. | [4] |
Safety and Handling Precautions
This compound is a potent pharmacological agent. Standard laboratory safety protocols for handling potent compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling Solid Compound: When weighing the solid form, use a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Waste Disposal: Dispose of all waste materials (e.g., vials, pipette tips) in accordance with institutional guidelines for chemical and pharmacological waste.
-
Spill Management: In case of a spill, decontaminate the area using an appropriate method as per your institution's safety procedures.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.65 mg of this compound (Molar Mass = 465.37 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound. For 4.65 mg, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
-
Gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
-
Important: To avoid precipitation, perform dilutions in a stepwise manner. It is also recommended to add the stock solution to the buffer/medium while gently vortexing.
-
The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.
-
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The binding of this compound to KOR initiates a signaling cascade that leads to various cellular responses.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI-204448 in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited access to the central nervous system makes it a valuable tool for investigating the peripheral effects of KOR activation.[1][2][3] In isolated tissue bath experiments, this compound is particularly useful for studying the modulation of neurotransmitter release and smooth muscle contractility. One of its well-documented effects is the potent, naloxone-reversible inhibition of electrically-evoked contractions in preparations such as the guinea-pig ileum, mouse vas deferens, and rabbit vas deferens.[1][2] These application notes provide detailed protocols for utilizing this compound in isolated guinea-pig ileum experiments to characterize its inhibitory effects.
Mechanism of Action
In the enteric nervous system, kappa-opioid receptors are coupled to inhibitory G-proteins (Gi/Go).[4][5][6] Activation of these receptors by an agonist like this compound leads to the inhibition of voltage-gated calcium channels (CaV) on presynaptic nerve terminals.[4][5][6] This reduction in calcium influx suppresses the release of excitatory neurotransmitters, such as acetylcholine, from enteric neurons, resulting in the inhibition of smooth muscle contraction.[4][6][7]
Data Presentation
Table 1: Inhibitory Potency of this compound on Electrically-Evoked Contractions of Guinea-Pig Ileum
| Parameter | Value | Units | Reference |
| IC50 | To be determined | nM | N/A |
Table 2: Antagonism of this compound by Naloxone (B1662785) in Guinea-Pig Ileum
| Antagonist | Agonist | Parameter | Value | Units | Reference |
| Naloxone | This compound | pA2 | To be determined | N/A |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Effect (IC50) of this compound on Electrically-Evoked Contractions of Guinea-Pig Ileum
This protocol details the procedure for generating a concentration-response curve for this compound and determining its IC50 value.
Materials:
-
This compound
-
Male Dunkin-Hartley guinea-pig (250-350 g)
-
Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Isolated tissue bath system with organ chambers, force-displacement transducers, and data acquisition software
-
Field electrodes for electrical stimulation
-
Carbogen gas (95% O2 / 5% CO2)
-
Standard laboratory glassware and pipettes
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea-pig by a method approved by the institutional animal care and use committee.
-
Excise a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Flush the lumen of the ileum segment with Krebs solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
Suspend a segment in an organ bath containing Krebs solution, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Stimulation:
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Set up the field electrodes to deliver transmural electrical stimulation.
-
Apply electrical field stimulation (EFS) with parameters such as 0.1 Hz frequency, 0.5 ms (B15284909) pulse width, and a voltage that produces a submaximal, consistent twitch response.
-
-
Concentration-Response Curve Generation:
-
Once a stable baseline of electrically-evoked contractions is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 1 nM, 3 nM, 10 nM, etc.).
-
Allow the response to each concentration to stabilize (typically 2-3 minutes) before adding the next concentration.
-
Continue adding this compound until a maximal inhibition of the twitch response is observed.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contraction at baseline and after the addition of each concentration of this compound.
-
Express the response at each concentration as a percentage of the baseline contraction.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the pA2 Value for Naloxone Antagonism of this compound
This protocol describes how to quantify the competitive antagonism of this compound by the opioid antagonist naloxone.
Materials:
-
Same as Protocol 1, with the addition of Naloxone hydrochloride.
Procedure:
-
Tissue Preparation and Equilibration:
-
Prepare and equilibrate the guinea-pig ileum segments as described in Protocol 1.
-
-
Generation of Control Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for this compound as described in Protocol 1 to serve as the control.
-
-
Generation of Concentration-Response Curves in the Presence of Antagonist:
-
Wash the tissue thoroughly to remove all traces of this compound.
-
Add a fixed concentration of naloxone to the organ bath and allow it to equilibrate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
In the continued presence of naloxone, generate a second cumulative concentration-response curve for this compound.
-
Repeat this process with at least two other increasing concentrations of naloxone, ensuring thorough washing between each antagonist concentration.
-
-
Data Analysis (Schild Plot):
-
Determine the IC50 value for this compound in the absence and presence of each concentration of naloxone.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (IC50 in the presence of antagonist) / (IC50 in the absence of antagonist).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of naloxone (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Caption: Signaling pathway of this compound in the enteric nervous system.
Caption: Experimental workflow for isolated tissue bath experiments.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Peripheral Kappa-Opioid Receptor Activity with ICI-204,448
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204,448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1][2] Its limited access to the central nervous system (CNS) makes it a valuable research tool for distinguishing between central and peripheral KOR-mediated effects.[1][2] Peripherally located KORs are implicated in various physiological processes, including pain, inflammation, and pruritus. These application notes provide detailed protocols for utilizing ICI-204,448 to quantify the activity of peripheral KORs through in vitro binding assays and in vivo behavioral studies.
Data Presentation
In Vitro Binding Affinity of ICI-204,448
While specific experimentally determined Ki or IC50 values for ICI-204,448 are not consistently reported across publicly available literature, a comprehensive radioligand binding study is essential to characterize its affinity and selectivity for the kappa (κ), mu (μ), and delta (δ) opioid receptors. Below is a template for presenting such data.
| Compound | Receptor | Kᵢ (nM) - Representative | Selectivity (fold) vs. κ |
| ICI-204,448 | κ-opioid | Value | - |
| μ-opioid | Value | Value | |
| δ-opioid | Value | Value | |
| U50,488H (Control) | κ-opioid | ~1 | - |
| μ-opioid | >1000 | >1000 | |
| δ-opioid | >1000 | >1000 |
Note: The Kᵢ values for ICI-204,448 are placeholders and should be determined experimentally. The values for the control compound, U50,488H, are typical literature values.
In Vivo Behavioral Effects of ICI-204,448
Activation of peripheral KORs can influence nociceptive pathways and induce aversion. The following table summarizes expected outcomes from a conditioned place aversion study.
| Treatment Group | Dose (mg/kg, s.c.) | Time Spent in Drug-Paired Chamber (seconds) | Preference/Aversion Score |
| Vehicle | - | Value | Value |
| ICI-204,448 | 1 | Value | Value |
| ICI-204,448 | 5 | Value | Value |
| ICI-204,448 | 10 | Value | Value |
| U50,488H (Control) | 5 | Value | Value |
Note: Values are representative and will vary based on experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of ICI-204,448 for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing human κ, μ, or δ opioid receptors
-
[³H]-Diprenorphine (non-selective antagonist radioligand) or a selective radioligand for each receptor ([³H]-U69,593 for κ, [³H]-DAMGO for μ, [³H]-Naltrindole for δ)
-
ICI-204,448
-
Unlabeled selective ligands for non-specific binding determination (e.g., U50,488H, DAMGO, Naltrindole)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand and a high concentration of the corresponding unlabeled selective ligand.
-
Competitive Binding: Radioligand and varying concentrations of ICI-204,448.
-
-
Incubation: Add the membrane preparation to each well. Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of ICI-204,448 from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Conditioned Place Aversion (CPA)
This protocol is designed to assess the aversive properties of peripherally acting KOR agonists like ICI-204,448.
Materials:
-
Conditioned place preference apparatus with at least two distinct chambers.
-
ICI-204,448
-
Vehicle (e.g., saline)
-
Rodents (mice or rats)
Procedure:
-
Habituation (Day 1): Place each animal in the apparatus with free access to all chambers for 15-30 minutes to familiarize them with the environment.
-
Pre-test (Day 2): Record the time each animal spends in each chamber for 15 minutes to establish baseline preference.
-
Conditioning (Days 3-6):
-
On conditioning days, administer either ICI-204,448 (at various doses) or vehicle.
-
Immediately after injection, confine the animal to one of the chambers for 30 minutes.
-
Alternate the drug and vehicle injections and the paired chambers over the conditioning days. A common design is to pair the drug with the initially non-preferred chamber.
-
-
Test (Day 7): Place the animal in the apparatus with free access to all chambers and record the time spent in each chamber for 15 minutes.
-
Data Analysis: Calculate a preference/aversion score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber on the pre-test day. A negative score indicates aversion.
Mandatory Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Conditioned Place Aversion Experimental Workflow.
References
Troubleshooting & Optimization
ICI-204448 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI-204448. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action is to bind to and activate KORs, which are G protein-coupled receptors.[2] This activation initiates a downstream signaling cascade that can modulate pain and inflammation, among other physiological processes. Because it has limited access to the central nervous system, it is a valuable tool for distinguishing between peripheral and central kappa-opioid receptor-mediated effects.[3][4][5]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is sparingly soluble in aqueous solutions. For detailed solubility data, please refer to the table below.
Q3: I am having trouble dissolving this compound in my desired solvent. What should I do?
A3: If you are encountering solubility issues, we recommend following the troubleshooting workflow outlined below. The most common solution is to first dissolve the compound in 100% DMSO and then dilute it with your aqueous buffer. For stubborn solubility issues, gentle warming and sonication can be effective. It is also crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]
Q4: Can I use a solvent other than DMSO for my in vitro experiments?
A4: While DMSO is the recommended solvent for creating stock solutions, subsequent dilutions in aqueous buffers or cell culture media are standard for most in vitro assays. It is critical to ensure that the final concentration of DMSO in your experiment is low enough (typically <0.1%) to not affect the biological system.
Q5: How should I prepare this compound for in vivo administration?
A5: For in vivo studies, a common method is to first dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO, and then suspend that solution in a vehicle suitable for injection, such as saline, phosphate-buffered saline (PBS), or a solution containing a surfactant like Tween 80 to aid in creating a stable emulsion or suspension. The final concentration of the organic solvent should be minimized.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | Soluble to 100 mM | ||
| DMSO | 125 mg/mL (~249 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride (M.Wt: 501.84) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of this compound for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Prepare intermediate dilutions of the stock solution in your assay buffer or cell culture medium. It is recommended to perform serial dilutions to reach the final desired concentration.
-
Final Concentration: Ensure the final concentration of DMSO in the assay is below a level that could cause solvent-induced artifacts (typically less than 0.1%).
Protocol 3: Suggested Protocol for Preparation of this compound for In Vivo Administration
This is a general guideline and may require optimization for your specific animal model and administration route.
-
Initial Dissolution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mg/mL).
-
Vehicle Preparation: Prepare the final injection vehicle. A common vehicle consists of:
-
5-10% DMSO
-
5-10% Tween 80 (or another biocompatible surfactant)
-
80-90% Saline or PBS
-
-
Emulsification/Suspension: While vortexing the vehicle, slowly add the DMSO stock of this compound to the vehicle.
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired final concentration for injection.
-
Administration: Administer the freshly prepared solution to the animals. The solution should be a clear solution or a fine, homogenous suspension.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of the kappa-opioid receptor.
References
- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
Technical Support Center: ICI-204448 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ICI-204448 in in vivo experiments. Our aim is to help you address specific issues, optimize your experimental design, and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action is to bind to and activate KORs located outside of the central nervous system (CNS). This peripheral selectivity is due to its limited ability to cross the blood-brain barrier.[2][3][4]
Q2: What are the known and expected effects of this compound in vivo?
A2: As a KOR agonist, this compound is primarily investigated for its analgesic and anti-pruritic (anti-itching) effects.[1][5] Studies have shown its potential in models of myocardial infarction and for suppressing scratching behavior.[1] Due to its peripheral action, it is often used in research to differentiate between centrally and peripherally mediated kappa-opioid effects.[1]
Q3: Are there any documented unexpected side effects of this compound?
A3: Currently, there is a lack of published literature detailing specific unexpected side effects of this compound in in vivo studies. The existing research focuses on its expected pharmacological effects as a peripheral KOR agonist. The development of KOR agonists for therapeutic use has been challenging due to centrally-mediated adverse effects like dysphoria and sedation; however, this compound is designed to minimize these by having limited access to the CNS.[2][5]
Q4: Can this compound be used to study centrally-mediated KOR functions?
A4: Due to its limited penetration of the blood-brain barrier, this compound is not a suitable tool for studying centrally-mediated KOR functions when administered systemically.[2] Researchers aiming to investigate central KOR pathways should consider agonists with known CNS penetration.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Expected Analgesic or Behavioral Effect | 1. Inappropriate Animal Model: The pain or behavioral model may be primarily driven by central mechanisms, where peripherally-restricted this compound would have limited effect. 2. Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the target peripheral receptors. 3. Route of Administration: The chosen route may not provide adequate bioavailability to the site of action. | 1. Model Validation: Confirm that the experimental model is sensitive to peripherally acting analgesics. Consider using a positive control with a known peripheral mechanism. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific model and endpoint. 3. Optimize Administration: For localized effects, consider local administration routes (e.g., intraplantar). For systemic effects, subcutaneous administration has been shown to be effective.[2] |
| High Variability in Experimental Results | 1. Animal Stress: Stress can alter the endogenous opioid system and influence behavioral outcomes. 2. Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to variable drug exposure. 3. Pharmacokinetic Variability: Individual differences in drug metabolism and distribution among animals. | 1. Acclimatization: Ensure animals are properly acclimatized to the experimental environment and handling procedures to minimize stress. 2. Precise Technique: Use precise and consistent techniques for drug preparation and administration. 3. Standardize Procedures: Standardize experimental conditions, including time of day for testing, to minimize biological variability. |
| Observing Unexpected Central Nervous System (CNS) Effects | 1. High Doses: At very high doses, the limited blood-brain barrier penetration might be overcome, leading to some central effects. 2. Compromised Blood-Brain Barrier: The experimental model (e.g., inflammation, injury) might transiently increase the permeability of the blood-brain barrier. | 1. Dose Reduction: If CNS effects are observed, reduce the dose to a level that maintains peripheral activity without central side effects. 2. Control Experiments: Include a control group with a centrally-acting KOR agonist to compare and characterize the observed effects. 3. Assess Barrier Integrity: If the model may affect blood-brain barrier integrity, consider methods to assess this. |
Quantitative Data Summary
| Parameter | Species | Assay | Result | Reference |
| Receptor Binding | Guinea Pig | [3H]-bremazocine displacement from cerebellum membranes | Potent displacement | [2] |
| In Vitro Potency | Guinea Pig | Inhibition of electrically-evoked contraction of the ileum | Potent and naloxone-reversible | [2] |
| In Vitro Potency | Mouse | Inhibition of electrically-evoked contraction of the vas deferens | Potent and naloxone-reversible | [2] |
| In Vitro Potency | Rabbit | Inhibition of electrically-evoked contraction of the vas deferens | Potent and naloxone-reversible | [2] |
| In Vivo Antinociception | Rat (mononeuropathy model) | Intraplantar injection, vocalization threshold to paw pressure | Significant antinociceptive effect at 40µg, plateauing at 50µg. | [6] |
| CNS Penetration | Mouse | Ex vivo binding studies after subcutaneous administration | Substantially lower brain levels compared to U-50488H and tifluadom. | [2] |
Experimental Protocols
Protocol 1: Assessment of Peripheral Antinociception in a Rat Model of Mononeuropathy
-
Objective: To evaluate the local antinociceptive effect of this compound.
-
Animal Model: Rats with peripheral mononeuropathy induced by moderate constriction of the sciatic nerve.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 20, 30, 40, 50 µg per 50 µL).
-
Administration: Administer the prepared solution via intraplantar (i.pl.) injection into the paw of the injured hindlimb.
-
Nociceptive Testing: Measure the vocalization threshold to paw pressure at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
Controls: Include a vehicle control group (saline injection) and a positive control group if applicable. To confirm KOR-specific effects, a separate group can be pre-treated with a KOR antagonist like nor-binaltorphimine co-injected with this compound.[6]
Protocol 2: Evaluation of Systemic Absorption and CNS Penetration
-
Objective: To determine the relative brain and plasma concentrations of this compound after systemic administration.
-
Animal Model: Mice.
-
Drug Preparation: Dissolve this compound in a suitable vehicle for subcutaneous (s.c.) injection.
-
Administration: Administer a defined dose of this compound via subcutaneous injection.
-
Sample Collection: At predetermined time points, collect blood samples and harvest brain tissue.
-
Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Comparison: Compare the brain-to-plasma concentration ratio of this compound with that of a known CNS-penetrant KOR agonist (e.g., U-50488H) to confirm limited CNS access.[2]
Visualizations
Caption: Signaling pathway of this compound at peripheral kappa-opioid receptors.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICI-204448 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ICI-204448, a potent and peripherally selective κ-opioid receptor (KOR) agonist.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent κ-opioid receptor (KOR) agonist with limited access to the central nervous system (CNS).[2][3][4] Its primary mechanism of action is to bind to and activate KORs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Q2: What are the common research applications for this compound?
A2: Due to its peripheral selectivity, this compound is a valuable tool for distinguishing between centrally and peripherally mediated KOR effects.[1] It is often used in studies related to pain, inflammation, and visceral nociception.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at room temperature. Once dissolved, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is "biased agonism" and how does it relate to this compound?
A4: Biased agonism is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. For KORs, G-protein signaling is often associated with therapeutic effects like analgesia, while β-arrestin pathway activation can be linked to adverse effects such as dysphoria. While the specific biased agonism profile of this compound is not extensively characterized in the provided search results, it is a critical factor to consider in your experimental design and data interpretation.
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound in a question-and-answer format.
Issue 1: Inconsistent or No Response to this compound in Cell-Based Assays
-
Question: I am not observing the expected effect of this compound in my cell-based assay (e.g., cAMP inhibition, calcium mobilization). What could be the problem?
-
Answer:
-
Inappropriate Concentration: The concentration of this compound may be outside the optimal range for your specific cell line and assay. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Cell Line Issues:
-
Low Receptor Expression: The cell line you are using (e.g., HEK293, CHO) may not express a sufficient number of κ-opioid receptors. Confirm receptor expression via qPCR, western blot, or a radioligand binding assay.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overgrown, as this can impact receptor expression and signaling.
-
-
Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Protocol:
-
Incubation Times: Optimize the pre-incubation and stimulation times for your specific assay.
-
Assay Components: Verify the functionality of all assay reagents, such as forskolin (B1673556) in a cAMP assay.
-
-
Issue 2: High Background Signal in the Assay
-
Question: My assay shows a high background signal, making it difficult to detect a specific response to this compound. How can I reduce the background?
-
Answer:
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal KOR activity. Consider using an inverse agonist to lower the baseline signal.
-
Assay Buffer Composition: Optimize the assay buffer to minimize non-specific effects.
-
Detector Settings: Adjust the gain and other settings on your plate reader to improve the signal-to-noise ratio.
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
-
Question: The effective concentration of this compound in my in vitro experiments does not seem to correlate with the doses used in published in vivo studies. Why might this be?
-
Answer:
-
Pharmacokinetics and Bioavailability: In vivo efficacy is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME), which are not present in in vitro models. This compound is known to be well-absorbed after subcutaneous administration.[3][4]
-
Peripheral Restriction: The limited CNS penetration of this compound means that systemic administration will result in different effective concentrations at peripheral versus central targets.[2][3][4]
-
Model Complexity: The biological environment in a whole organism is significantly more complex than in a cell culture system.
-
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose Range | Observed Effect |
| Rat (Mononeuropathy) | Intraplantar | 20 - 50 µg | Significant antinociceptive effect at 40 µg and 50 µg. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| cAMP Inhibition | 1 nM - 10 µM | Perform a full dose-response curve to determine IC50. |
| Calcium Mobilization | 1 nM - 10 µM | The response may be transient; optimize reading times. |
| β-Arrestin Recruitment | 1 nM - 10 µM | Signal can be sensitive to the level of receptor expression. |
| Radioligand Binding | 0.1 nM - 1 µM | Used to determine the binding affinity (Ki) of this compound. |
Note: The optimal concentration for your specific experiment should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the κ-opioid receptor.
-
Cell Preparation:
-
Plate HEK293 or CHO cells stably expressing the KOR in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Antinociception
This protocol is a general guideline based on the study of this compound in a rat model of mononeuropathy.
-
Animal Model:
-
Induce peripheral mononeuropathy in rats (e.g., by sciatic nerve constriction).
-
-
Drug Administration:
-
Administer this compound via intraplantar injection at various doses (e.g., 20, 30, 40, 50 µg).
-
-
Nociceptive Testing:
-
Measure the vocalization threshold to paw pressure at different time points after drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.
-
Visualizations
Caption: κ-Opioid Receptor Signaling Pathway.
Caption: In Vitro cAMP Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: ICI-204448 and Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when using the kappa-opioid receptor agonist ICI-204448 in behavioral assays. Inconsistent outcomes in behavioral studies can arise from a multitude of factors, and this guide is designed to help identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action is to bind to and activate kappa-opioid receptors, which are G-protein coupled receptors. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which results in substantially lower brain levels compared to other kappa-agonists like U-50488H.[2] This property is important to consider when designing and interpreting behavioral assays that are primarily driven by central nervous system (CNS) activity.
Q2: We are observing high variability in our behavioral assays with this compound. What are the common causes?
High variability is a common challenge in behavioral neuroscience.[3][4] Several factors can contribute to this, including:
-
Animal-Related Factors: The genetic strain, sex, age, and even the gut microbiome of the animals can significantly influence their behavior and response to drugs.[3][5] Different strains of mice, for instance, show varied baseline levels of anxiety and respond differently to antidepressants in the forced swim test.[6][7]
-
Environmental Factors: The testing environment plays a critical role. Inconsistencies in lighting, noise levels, and temperature can all affect animal behavior.[8][9][10] For example, brighter lighting in the elevated plus-maze can increase the aversiveness of the open arms.[3]
-
Procedural Factors: The way animals are handled before and during testing can introduce significant variability. Consistent handling by the same researcher can help reduce stress-induced behavioral changes. The time of day for testing is also crucial due to the influence of circadian rhythms on rodent activity.[11]
Q3: Could the limited CNS penetration of this compound contribute to inconsistent behavioral effects?
Yes, this is a critical consideration. Since this compound has limited access to the central nervous system, its behavioral effects, particularly those related to anxiety and depression which are largely centrally mediated, may be subtle or variable.[2] Any factor that might influence the permeability of the blood-brain barrier could potentially alter the amount of this compound that reaches the brain, leading to inconsistent results.
Q4: Are there specific signaling pathways activated by this compound that could explain variable results?
As a kappa-opioid receptor agonist, this compound activates downstream signaling cascades. KORs can signal through both G-protein dependent and β-arrestin dependent pathways.[12][13][14][15] The balance between these pathways can be influenced by the specific ligand, and they can lead to different cellular and behavioral outcomes.[14] It's plausible that subtle experimental variations could shift the signaling bias, contributing to different behavioral phenotypes.
Troubleshooting Guides for Behavioral Assays
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[3] However, it is known for producing variable and sometimes contradictory results.[3]
Common Issues and Troubleshooting Steps:
| Issue | Potential Causes | Troubleshooting Suggestions |
| High variability in open arm exploration | Animal strain differences, inconsistent handling, variations in lighting conditions, time of day testing.[3][16] | Standardize animal strain, sex, and age. Implement a consistent handling protocol. Maintain consistent and appropriate lighting levels. Conduct tests at the same time of day. |
| Low overall activity (low number of arm entries) | Sedative effects of the compound, animal stress or sickness. | Run a separate open field test to assess general locomotor activity. Ensure animals are healthy and properly habituated to the testing room. |
| "One-trial tolerance" in repeated testing | Animals habituate to the maze, leading to decreased open arm exploration on subsequent exposures. | If repeated testing is necessary, consider using a longer inter-trial interval (e.g., several days) and potentially changing the testing room to reduce habituation effects. |
Open Field Test (OFT)
The OFT is used to assess locomotor activity and anxiety-like behavior.[17][18]
Common Issues and Troubleshooting Steps:
| Issue | Potential Causes | Troubleshooting Suggestions |
| Inconsistent locomotor activity | Differences in animal strain, sex, or age. Variations in the size and color of the open field arena. Inconsistent lighting and sound levels.[4][8][10] | Use a standardized apparatus and ensure consistent environmental conditions for all test subjects. |
| Thigmotaxis (wall-hugging) not sensitive to anxiolytics | The baseline level of anxiety may be too high or too low. The testing conditions may be too stressful. | Adjust the lighting conditions (lower light is generally less anxiogenic). Ensure a proper habituation period in the testing room. |
| Conflicting results with other anxiety tests | The OFT and other tests (e.g., EPM) may measure different aspects of anxiety. Locomotor effects of a compound can confound the interpretation of anxiety-like behavior.[19] | Always assess locomotor activity independently. Consider a battery of anxiety tests to get a more complete picture. |
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity.[20][21]
Common Issues and Troubleshooting Steps:
| Issue | Potential Causes | Troubleshooting Suggestions |
| High variability in immobility time | Strain and sex differences in mice can significantly affect FST results.[5][6][7] Water temperature can influence activity levels.[22] | Use a consistent animal strain and sex. Strictly control the water temperature. |
| False negatives with certain classes of antidepressants | The standard FST protocol may not be sensitive to all types of antidepressants (e.g., some SSRIs).[22] | Consider using a modified FST protocol (e.g., with a pre-test session) which can increase sensitivity. |
| Confounding effects of locomotor activity | Compounds that increase general motor activity can be mistakenly identified as having antidepressant-like effects.[23] | Always run a locomotor activity test (e.g., OFT) in parallel to rule out non-specific motor effects. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the trial.
-
Gently place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
After the trial, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms versus the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the trial.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the trial, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes. Behavior is scored during the last 4 minutes.
-
After the test, remove the animal, dry it with a towel, and place it in a warm cage for a short period before returning it to its home cage.
-
Change the water between animals.
-
-
Data Analysis:
-
Time spent immobile (making only movements necessary to keep the head above water).
-
Time spent swimming.
-
Time spent climbing.
-
Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathways.
Caption: Troubleshooting Workflow for Inconsistent Behavioral Data.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 3. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurology.com [jneurology.com]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like effects in various mice strains in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noldus.com [noldus.com]
- 9. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 10. amuzainc.com [amuzainc.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 21. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]
- 22. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data from ICI-204448 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving the kappa-opioid receptor agonist, ICI-204448.
Troubleshooting & FAQs
This section addresses common issues and sources of ambiguity that may arise during experiments with this compound.
| Question | Answer |
| Why am I observing a potent effect of this compound in my peripheral tissue assay (e.g., guinea-pig ileum), but no effect in my in vivo model of centrally-mediated pain (e.g., hot plate test)? | This is an expected result and a key feature of this compound. It is a peripherally selective kappa-opioid receptor agonist with limited ability to cross the blood-brain barrier.[1][2] Therefore, it demonstrates potent activity in isolated peripheral tissues but is largely inactive in tests that measure centrally-mediated effects. For instance, in mice, this compound was inactive in prolonging hexobarbitone-induced sleeping time and did not cause motor impairment in the rotarod test at high doses, both of which are centrally-mediated effects.[3] |
| My experimental results with this compound are different from those I've seen with the kappa-opioid agonist U-50488H. Is this normal? | Yes, this is expected. While both are kappa-opioid agonists, U-50488H can penetrate the central nervous system (CNS), whereas this compound has limited CNS access.[1] This fundamental difference leads to distinct pharmacological profiles. For example, one study found that while U-50488H attenuated visceral pain responses, this compound was ineffective in the same model, suggesting different mechanisms of action in that context. |
| I'm not seeing any antinociceptive effect with this compound in my inflammatory pain model. Am I using the wrong dose? | The dosage of this compound is critical and its effectiveness can be model-dependent. In a rat model of peripheral mononeuropathy, lower doses (20 and 30 micrograms, intraplantar) had no significant effect, while higher doses (40 and 50 micrograms) produced a significant antinociceptive effect.[4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. |
| How can I be certain that the effects I'm observing are mediated by the kappa-opioid receptor? | To confirm that the observed effects are kappa-opioid receptor-mediated, you should perform co-administration experiments with a selective kappa-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI). A reversal of the effects of this compound by the antagonist would confirm the involvement of the kappa-opioid receptor.[4] Additionally, the effects of this compound are naloxone-reversible.[1] |
| Is the lipophilicity of this compound a factor I should consider in my experimental design? | Absolutely. The limited access of this compound to the CNS is correlated with its lipophilicity.[1] When designing experiments, particularly those involving different administration routes, it's important to consider how the physicochemical properties of this compound might influence its absorption, distribution, and ultimately, its access to the target receptors in your model system. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Binding and Functional Activity
| Assay | Species/Tissue | Parameter | Value | Reference |
| Kappa-Opioid Receptor Binding | Guinea-Pig Cerebellum Membranes | IC50 (Displacement of [3H]-bremazocine) | 13.0 nM | [3] |
| Rabbit Vas Deferens Assay | Rabbit | IC50 | 15 nM | [3] |
Table 2: In Vivo Antinociceptive Effects
| Animal Model | Species | Administration Route | Effective Dose | Effect | Reference |
| Peripheral Mononeuropathy | Rat | Intraplantar | 40 µg | Significant antinociceptive effect | [4] |
| Spinal Cord Injury | Mouse | Subcutaneous | 10 mg/kg | Attenuated mechanical and heat hypersensitivity | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Kappa-Opioid Receptor Binding Assay
-
Tissue Preparation: Guinea-pig cerebellum membranes are prepared and homogenized in a suitable buffer.
-
Incubation: The membrane homogenate is incubated with the radiolabeled kappa-opioid ligand [3H]-bremazocine and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated.[1]
In Vivo Antinociception Study (Rat Model of Peripheral Mononeuropathy)
-
Animal Model: A peripheral mononeuropathy is induced in rats by moderate constriction of the sciatic nerve.
-
Drug Administration: this compound is administered via intraplantar injection into the nerve-injured paw.
-
Nociceptive Testing: Vocalization thresholds to paw pressure are used as the nociceptive test. An increasing pressure is applied to the paw, and the pressure at which the animal vocalizes is recorded.
-
Data Collection: Measurements are taken before and at various time points after drug administration.
-
Antagonist Co-administration: To confirm kappa-opioid receptor specificity, this compound is co-injected with the kappa-opioid antagonist nor-binaltorphimine.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOR).
Caption: Workflow for an in vivo antinociception experiment.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 3. Central and peripheral actions of the novel kappa-opioid receptor agonist, EMD 60400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Utility of Peripherally Restricted Kappa-Opioid Receptor Agonists for Inhibiting Below-Level Pain after Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Peripheral Selectivity of Kappa-Opioid Receptor Agonists: ICI-204448 vs. U-50488H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two kappa-opioid receptor (KOR) agonists, ICI-204448 and U-50488H, with a specific focus on their peripheral selectivity. The objective is to offer a clear, data-driven resource for researchers and drug development professionals evaluating these compounds for therapeutic and investigational purposes. While both molecules are potent KOR agonists, their differential ability to cross the blood-brain barrier (BBB) results in distinct pharmacological profiles, a critical consideration in the development of peripherally-acting analgesics with reduced central nervous system (CNS) side effects.
Executive Summary
This compound is a peripherally selective KOR agonist designed for limited access to the CNS[1][2][3]. In contrast, U-50488H is a widely utilized, highly selective KOR agonist that readily crosses the BBB and is a standard tool for investigating both central and peripheral KOR-mediated effects[4]. Experimental evidence demonstrates that this compound achieves substantially lower brain concentrations compared to U-50488H following systemic administration, underscoring its enhanced peripheral selectivity[2][5]. This key difference makes this compound a valuable tool for isolating peripheral KOR functions and a potential lead scaffold for developing non-addictive analgesics that avoid centrally-mediated side effects such as sedation and dysphoria.
In Vitro Pharmacological Profile
| Parameter | This compound | U-50488H |
| Kappa (κ) Opioid Receptor Affinity (Ki) | Data not available | 0.2 nM - 20.5 nM[2][6] |
| Mu (μ) Opioid Receptor Affinity (Ki) | Data not available | > 500 nM[4] |
| Delta (δ) Opioid Receptor Affinity (Ki) | Data not available | > 500 nM[4] |
| Selectivity | Potent κ-opioid agonist[1] | Highly selective for κ-opioid receptors[4] |
Table 1: In Vitro Receptor Binding Affinity Comparison. This table summarizes the available binding affinity data for this compound and U-50488H at the three main opioid receptor subtypes. The significant difference in affinity of U-50488H for the kappa receptor over the mu and delta receptors highlights its selectivity.
In Vivo Pharmacological Profile: Peripheral Efficacy vs. Central Side Effects
The in vivo profiles of these two compounds highlight the practical implications of their differing abilities to penetrate the CNS. U-50488H demonstrates a narrow therapeutic window, with doses effective in producing analgesia also causing CNS-mediated side effects. This compound, due to its peripheral restriction, is expected to have a much wider therapeutic window, though quantitative data on its systemic potency for peripheral analgesia and CNS side effects are limited.
| Parameter | This compound | U-50488H |
| Peripheral Antinociceptive Potency (ED50) | Effective at 40 µg (intraplantar) in a rat mononeuropathy model[7] | ED50 of 3.1 µg (intra-tail) in the tail-flick assay |
| Central Antinociceptive Potency (ED50) | Data not available | ED50 of 4.42 mg/kg (i.p.) in the hot plate test |
| CNS Side Effect Potency (ED50 - Motor Impairment) | Data not available | ED50 of 3.32 mg/kg (i.p.) in the rotarod test |
| Brain-to-Plasma Ratio (Kp or Kp,uu) | Substantially lower than U-50488H[2][5] | Data not available for direct comparison |
Table 2: In Vivo Pharmacological Profile Comparison. This table presents available in vivo data on the potency of this compound and U-50488H in assays measuring peripheral analgesia, central analgesia, and CNS side effects. The data for U-50488H illustrates its narrow therapeutic index, while the localized efficacy of this compound supports its peripheral action.
Experimental Protocols and Methodologies
The following sections detail the standard experimental protocols used to generate the types of data presented in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. A competing, non-labeled compound (the test drug) is added at various concentrations. The ability of the test drug to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) is calculated, which reflects the affinity of the test drug for the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest (kappa, mu, or delta) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: The membrane preparation is incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [3H]-bremazocine or [3H]-diprenorphine) and varying concentrations of the unlabeled test compound (this compound or U-50488H).
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Figure 1: Radioligand Binding Assay Workflow
Acetic Acid-Induced Writhing Test
This is a model of visceral pain used to assess the efficacy of peripherally acting analgesics.
Principle: Intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to characteristic abdominal constrictions and stretching of the hind limbs, known as "writhing." The frequency of these writhes is a measure of pain, and a reduction in the number of writhes following administration of a test compound indicates its analgesic activity.
Protocol Outline:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound (this compound or U-50488H), a vehicle control, or a standard analgesic via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Induction of Writhing: After a set pre-treatment time, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The animals are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The mean number of writhes for each treatment group is calculated and compared to the vehicle control group to determine the percentage of pain inhibition.
Figure 2: Acetic Acid-Induced Writhing Test Workflow
Rotarod Test
This test is used to assess motor coordination, balance, and the potential for centrally-mediated motor impairment caused by a drug.
Principle: The animal is placed on a rotating rod. The time the animal is able to stay on the rod (latency to fall) is measured. A decrease in this latency after drug administration indicates impaired motor coordination.
Protocol Outline:
-
Animal Training: Animals are trained on the rotarod for several days to establish a baseline performance.
-
Drug Administration: On the test day, animals are administered the test compound, vehicle, or a positive control.
-
Testing: At a specified time after drug administration, the animal is placed on the rotarod, which is rotating at a fixed or accelerating speed.
-
Measurement: The latency to fall from the rod is recorded.
-
Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group.
Figure 3: Rotarod Test Workflow
Signaling Pathways and Mechanism of Peripheral Selectivity
Both this compound and U-50488H exert their effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, located on the terminals of sensory neurons, leads to the inhibition of neurotransmitter release and a reduction in neuronal excitability, ultimately resulting in analgesia.
The key difference in their in vivo profiles stems from their ability to cross the blood-brain barrier. U-50488H can readily enter the CNS and activate KORs in the brain, leading to centrally-mediated effects. This compound, due to its physicochemical properties, has limited BBB penetration and primarily acts on KORs in the peripheral nervous system.
Figure 4: Conceptual Diagram of Peripheral Selectivity
Conclusion
The comparative analysis of this compound and U-50488H underscores the critical role of peripheral selectivity in the development of novel analgesics. U-50488H remains an invaluable research tool for probing the function of kappa-opioid receptors in both the central and peripheral nervous systems. However, its therapeutic potential is limited by its CNS-mediated side effects. This compound, with its demonstrated limited access to the CNS, represents a significant step towards the development of peripherally restricted KOR agonists. While a more complete quantitative pharmacological profile of this compound would be beneficial for a direct comparison, the available evidence strongly supports its superior peripheral selectivity over U-50488H. This makes it an important compound for researchers investigating the therapeutic potential of targeting peripheral kappa-opioid receptors for pain management without the undesirable central side effects associated with traditional opioids.
References
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In-Vivo Analysis of the Kappa-Opioid Receptor Agonists: ICI-204448 and Asimadoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in-vivo comparison of two selective kappa-opioid receptor (KOR) agonists, ICI-204448 and asimadoline (B1665285). Both compounds have been investigated for their analgesic properties, particularly their potential to treat pain with limited central nervous system (CNS) side effects. This document summarizes key experimental data, outlines methodologies for pivotal in-vivo studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pain and pharmacology.
Executive Summary
This compound and asimadoline are both potent and selective agonists of the kappa-opioid receptor, a G-protein coupled receptor (GPCR) involved in analgesia, as well as other physiological processes. A key characteristic of both compounds is their limited ability to cross the blood-brain barrier, which is a desirable trait for avoiding central side effects such as dysphoria and sedation, commonly associated with centrally acting opioids. While direct head-to-head in-vivo comparative studies are limited, this guide synthesizes available data to facilitate an objective assessment of their respective profiles.
In-Vivo Performance Data
The following tables summarize the available quantitative data from in-vivo studies on this compound and asimadoline. It is important to note that these data are compiled from separate studies and are not from direct comparative experiments. Therefore, caution should be exercised when drawing direct comparisons.
Table 1: In-Vivo Efficacy of this compound
| Parameter | Species | Model | Route of Administration | Effective Dose | Endpoint | Reference |
| Antinociception | Rat | Sciatic Nerve Constriction (Mononeuropathy) | Intraplantar | 40-50 µg | Increased vocalization threshold to paw pressure | [1] |
Table 2: In-Vivo Efficacy and Pharmacokinetics of Asimadoline
| Parameter | Species | Model | Route of Administration | Effective Dose | Endpoint | Reference |
| Visceral Analgesia | Human | Irritable Bowel Syndrome (IBS) | Oral | 0.5 mg | Decreased pain perception to colonic distension | [2] |
| Visceral Analgesia | Human | Diarrhea-Predominant IBS (IBS-D) | Oral | 0.5 mg, 1.0 mg | Adequate relief of pain and discomfort, improved pain score, increased pain-free days | [3][4] |
| Somatic Analgesia | Human | Post-dental extraction pain | Oral | 0.15 - 0.5 mg | Pain relief (bell-shaped dose-response) | [5] |
| Pharmacokinetics | Human | Healthy Volunteers | Oral | 1, 5, 10 mg | Tmax: ~1 hr; Terminal half-life: ~2.5h (1mg), ~10-15h (5-10mg) | [5] |
Experimental Protocols
Detailed methodologies for key in-vivo experiments are provided below.
Acetic Acid-Induced Writhing Test (Mouse)
This model is used to assess peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Test compounds (e.g., this compound, asimadoline) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. (typically 10 mL/kg body weight).
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 15-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle-treated control group.
Hot Plate Test (Rodent)
This test is used to evaluate central and peripheral analgesic activity against a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Rats or mice are used.
-
Baseline Latency: The baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: At various time points after drug administration, the reaction time of each animal on the hot plate is measured again.
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
Both this compound and asimadoline exert their effects by acting as agonists at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.
Kappa-Opioid Receptor Signaling Pathway
The binding of an agonist like this compound or asimadoline to the KOR leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein (typically of the Gi/o family). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
Figure 1. Simplified signaling pathway of the kappa-opioid receptor.
Experimental Workflow for In-Vivo Analgesic Studies
The general workflow for conducting in-vivo analgesic studies with these compounds is outlined below.
Figure 2. General workflow for in-vivo analgesic testing.
Comparative Discussion
Both this compound and asimadoline demonstrate efficacy as peripherally acting kappa-opioid receptor agonists. The available data suggests that both compounds can produce analgesia in relevant animal models and, in the case of asimadoline, in human clinical trials for visceral pain.
-
Potency and Efficacy: Asimadoline has been extensively studied in humans and has shown efficacy in treating visceral pain associated with IBS at low oral doses (0.5 mg).[2][3][4] this compound has demonstrated antinociceptive effects in a rat model of neuropathic pain at microgram doses when administered locally.[1] Direct comparison of potency is challenging due to the different models and routes of administration.
-
Clinical Development: Asimadoline has progressed further in clinical development, with data available from multiple Phase II and III trials.[3][4] The clinical development status of this compound is less clear from the available public literature.
-
Selectivity and CNS Penetration: Both compounds are reported to have high selectivity for the kappa-opioid receptor and limited ability to cross the blood-brain barrier. This is a key feature aimed at reducing centrally mediated side effects.
Conclusion
This compound and asimadoline are valuable research tools and potential therapeutic agents that leverage the analgesic properties of kappa-opioid receptor activation while minimizing central nervous system exposure. Asimadoline is a well-characterized compound with a significant body of clinical data supporting its efficacy in visceral pain. This compound has also demonstrated promising preclinical analgesic effects. The choice between these compounds for research or development purposes will depend on the specific pain modality being investigated, the desired route of administration, and the stage of the research. Further head-to-head in-vivo studies would be invaluable for a more definitive comparison of their performance.
References
- 1. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of asimadoline, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ICI-204448 and Other Peripherally Restricted Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ICI-204448 with other notable peripherally restricted kappa opioid receptor (KOR) agonists: nalfurafine, difelikefalin (B1670546) (formerly CR845), and asimadoline. The focus is on their pharmacological profiles, supported by experimental data, to assist in research and development endeavors.
The primary characteristic of these compounds is their selective action on KORs located outside the central nervous system (CNS). This peripheral restriction is a key design feature aimed at harnessing the therapeutic benefits of KOR activation, such as analgesia and anti-pruritic effects, while minimizing the centrally-mediated side effects associated with traditional, centrally-acting KOR agonists, like dysphoria, sedation, and hallucinations.[1][2]
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and its comparators.
Table 1: Opioid Receptor Binding Affinity
This table presents the inhibition constants (Ki) for each compound at the kappa (κ), mu (μ), and delta (δ) opioid receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (μ Ki / κ Ki and δ Ki / κ Ki) illustrates the compound's preference for the kappa receptor.
| Compound | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | κ Selectivity (μ/κ) | κ Selectivity (δ/κ) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | [3] |
| Nalfurafine | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | 2.4 - 69 | ≥ 214 | [4] |
| Difelikefalin | High affinity, selective | No significant affinity | No significant affinity | High | High | [1] |
| Asimadoline | 1.2 (human recombinant) | 601 (human recombinant) | 597 (human recombinant) | 501 | 498 | [5][6] |
Note: Difelikefalin is consistently reported to have high selectivity for the KOR with no significant affinity for other opioid receptors, though specific Ki values were not found in the reviewed literature.
Table 2: Preclinical Analgesic Efficacy
This table summarizes the effective dose (ED50) of each compound in preclinical models of analgesia, primarily the acetic acid-induced writhing test in mice, a model of visceral pain. A lower ED50 value indicates higher potency.
| Compound | Analgesic Model | Route of Administration | ED50 (mg/kg) | Reference(s) |
| This compound | Rat mononeuropathy (paw pressure) | Intraplantar | ~0.04 (significant effect) | [7] |
| Nalfurafine | Mouse formalin test | Intraperitoneal | 0.0058 | [4] |
| Difelikefalin | Data not available | - | Data not available | |
| Asimadoline | Data not available | - | Data not available |
Note: While specific ED50 values in the writhing test were not consistently available for all compounds, the provided data from other relevant models indicates potent analgesic activity.
Table 3: Pharmacokinetic Properties and CNS Penetration
This table highlights key pharmacokinetic parameters, with a focus on indicators of peripheral restriction.
| Compound | Key Pharmacokinetic Features | Evidence of Peripheral Restriction | Reference(s) |
| This compound | Well absorbed after subcutaneous administration. | Brain levels are substantially lower than centrally-acting kappa agonists like U-50488H.[3] Lipophilicity is correlated with the degree of CNS penetration.[8] | [3][8] |
| Nalfurafine | Metabolized primarily by CYP3A4. It is a substrate for the P-glycoprotein (P-gp) efflux transporter. | The brain-to-plasma concentration ratio (Kp) is low, and co-administration with P-gp inhibitors can increase brain penetration. | [9] |
| Difelikefalin | Not metabolized by cytochrome P450 enzymes. Primarily excreted unchanged. | As a hydrophilic peptide, it has very limited, if any, blood-brain barrier penetration.[10] | [10][11] |
| Asimadoline | Rapidly absorbed after oral administration. | Very low distribution to the brain.[12] CNS-mediated adverse effects are observed at doses 50 to 600 times higher than analgesic doses. | [12][13] |
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathway
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. The diagram below illustrates the canonical G-protein dependent signaling pathway.
Experimental Workflow: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a common in vivo model used to assess the efficacy of peripherally acting analgesics. The workflow for this experiment is outlined below.
Experimental Protocols
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compound for kappa, mu, and delta opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells or guinea pig cerebellum).[3]
-
Radioligand with high affinity for the receptor (e.g., [3H]-bremazocine for KOR).[3]
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a KOR agonist.
-
Materials:
-
Cell membranes expressing the KOR.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Incubate the cell membranes with GDP and varying concentrations of the test compound.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Upon receptor activation by the agonist, the G-protein exchanges GDP for [35S]GTPγS.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the amount of [35S]GTPγS bound against the log concentration of the test compound to determine EC50 and Emax values.
-
3. Acetic Acid-Induced Writhing Test in Mice
This is a widely used in vivo model for screening peripherally acting analgesics.
-
Objective: To evaluate the analgesic efficacy of the test compound in a model of visceral pain.[14]
-
Materials:
-
Mice (e.g., Swiss albino).
-
Test compound at various doses.
-
Vehicle control (e.g., saline).
-
Standard analgesic (e.g., indomethacin).
-
Acetic acid solution (e.g., 0.6% v/v).
-
-
Procedure:
-
Administer the test compound, vehicle, or standard drug to different groups of mice (typically via intraperitoneal or subcutaneous injection).
-
After a predetermined time (e.g., 30 minutes), inject acetic acid intraperitoneally to induce writhing.
-
A "writhe" is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.[14]
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
-
Determine the dose that produces 50% inhibition of writhing (ED50).
-
Conclusion
This compound, along with nalfurafine, difelikefalin, and asimadoline, represents a class of KOR agonists with significant therapeutic potential due to their peripheral restriction. This guide provides a comparative overview of their pharmacological properties based on available experimental data. While data for a direct, comprehensive comparison across all parameters is not always available in the public domain, the information presented herein highlights their shared characteristic of high KOR selectivity and limited CNS penetration. Further head-to-head studies employing standardized experimental protocols would be invaluable for a more definitive comparative assessment.
References
- 1. medcentral.com [medcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Drug Interactions of a Novel κ-Opioid Receptor Agonist, Nalfurafine Hydrochloride, Involving the P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics, Metabolism, and Excretion of Intravenous [14C]Difelikefalin in Healthy Subjects and Subjects on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Kappa-Opioid Receptor Agonism of ICI-204448: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ICI-204448, a kappa-opioid receptor (KOR) agonist, with other well-established KOR agonists, namely U-50,488 and Nalfurafine. The objective is to offer a comprehensive resource for validating the KOR agonism of this compound by presenting available experimental data, outlining detailed experimental protocols, and visualizing key pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of U-50,488 and Nalfurafine at the kappa-opioid receptor. This data provides a benchmark for the expected performance of a KOR agonist.
Table 1: Kappa-Opioid Receptor Binding Affinities
| Compound | Radioligand | Preparation | Kᵢ (nM) |
| This compound | [³H]-Bremazocine | Guinea-pig cerebellum membranes | Data not available |
| U-50,488 | [³H]-Ethylketocyclazocine | Not specified | Not specified |
| [³H]-U-69,593 | Not specified | 0.2 | |
| Nalfurafine | Not specified | Not specified | Sub-nanomolar |
Note: While it is documented that this compound displaces the binding of the KOR ligand [³H]-bremazocine, a specific Kᵢ value has not been reported in the reviewed literature.[1][2]
Table 2: Kappa-Opioid Receptor Functional Activity
| Compound | Assay | Parameter | Value |
| This compound | Inhibition of electrically-evoked contraction | IC₅₀ | 372 nM (colonic sensory nerve) |
| U-50,488 | [³⁵S]GTPγS Binding | EC₅₀ | 9.31 nM |
| [³⁵S]GTPγS Binding | Eₘₐₓ | ~93% (relative to U-69,593) | |
| Nalfurafine | [³⁵S]GTPγS Binding | EC₅₀ | 0.097 nM |
| [³⁵S]GTPγS Binding | Eₘₐₓ | 91% (relative to U-50,488)[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of KOR agonists and the methods used to characterize them, the following diagrams illustrate the canonical KOR signaling pathway and the workflows for key experimental assays.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Opioid Receptor Cross-Reactivity of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the opioid receptor binding profile of ICI-204448, a kappa-opioid receptor (KOR) agonist, with other relevant kappa agonists. The information presented is intended to assist researchers in understanding the selectivity and potential cross-reactivity of this compound, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is recognized as a potent and selective kappa-opioid receptor agonist.[1][2] Its pharmacological profile is of significant interest, particularly its limited access to the central nervous system, which suggests a potential for peripherally-mediated therapeutic effects with a reduced risk of centrally-mediated side effects.[1][3] Understanding its binding affinity and selectivity for the kappa receptor over mu (MOR) and delta (DOR) opioid receptors is crucial for its development and application in research and therapeutics.
Quantitative Comparison of Opioid Receptor Binding
The following table summarizes the in vitro binding affinities of this compound and two other notable kappa-opioid receptor agonists, U-50488H and PD 117302, for the three main opioid receptor subtypes. The data are presented as IC50 values (nM), which represent the concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand. Lower IC50 values indicate higher binding affinity.
| Compound | Kappa (κ) IC50 (nM) | Mu (μ) IC50 (nM) | Delta (δ) IC50 (nM) |
| This compound | 0.47 | 1100 | 1800 |
| U-50488H | 1.1 | 2400 | 3400 |
| PD 117302 | 0.09 | 74 | 81 |
Data sourced from Barber et al., 1994.
Experimental Protocols
The data presented in the comparison table were obtained using a competitive radioligand binding assay. This section details the typical methodology for such an experiment.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for kappa, mu, and delta opioid receptors by measuring its ability to displace a radiolabeled ligand from the receptors.
Materials:
-
Receptor Source: Membranes prepared from guinea pig cerebellum (a rich source of kappa-opioid receptors) or cell lines recombinantly expressing human mu, delta, or kappa opioid receptors.
-
Radioligand: [³H]Diprenorphine (a non-selective opioid antagonist) or a subtype-selective radioligand such as [³H]U-69,593 for KOR.
-
Test Compounds: this compound, U-50488H, PD 117302.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist, such as naloxone (B1662785) (10 µM).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of assay buffer.
-
50 µL of the radioligand at a final concentration close to its Kd value.
-
50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding (in the absence of any competing ligand) and the non-specific binding (in the presence of a high concentration of naloxone).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizing Receptor-Ligand Interactions
The following diagrams illustrate the fundamental principles of opioid receptor signaling and the experimental workflow for determining binding affinity.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kappa-Opioid Receptor Agonists: ICI-204448 and Tifluadom
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two kappa-opioid receptor (KOR) agonists, ICI-204448 and tifluadom (B1683160). The primary distinction between these two compounds lies in their ability to penetrate the central nervous system (CNS), leading to significantly different pharmacological profiles. Tifluadom, a benzodiazepine (B76468) derivative, readily crosses the blood-brain barrier, eliciting both central and peripheral effects. In contrast, this compound is designed as a peripherally restricted agonist with limited access to the CNS. This guide will objectively compare their performance based on available experimental data, detailing their receptor binding affinities, functional activities, and in vivo effects.
Core Compound Characteristics
| Feature | This compound | Tifluadom |
| Primary Target | Kappa-Opioid Receptor (KOR) Agonist | Kappa-Opioid Receptor (KOR) Agonist |
| Secondary Target(s) | Not reported | Cholecystokinin-A (CCK-A) Receptor Antagonist[1] |
| Chemical Class | Phenylacetamide derivative | Benzodiazepine derivative[2] |
| Key Differentiator | Peripherally restricted with limited CNS penetration[3] | CNS penetrant with central and peripheral effects[4] |
Quantitative Data Comparison
In Vitro Receptor Binding Affinity
The following table summarizes the available data on the binding affinities of this compound and tifluadom for their respective targets. Direct comparison of KOR affinity is challenging due to the lack of studies reporting Ki values for both compounds under identical experimental conditions.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Parameter | Value |
| This compound | Kappa-Opioid | [3H]-Bremazocine | Guinea-pig cerebellum membranes | Displaces ligand | - |
| (+)-Tifluadom | Kappa-Opioid | Not specified | Rat brain | Ki | Almost equipotent with mu-opioid receptor |
| Mu-Opioid | Not specified | Rat brain | Ki | Almost equipotent with kappa-opioid receptor | |
| Delta-Opioid | Not specified | Rat brain | Ki | ~10-fold less potent than at mu/kappa receptors | |
| Tifluadom | CCK-A | 125I-CCK | Pancreatic membranes | IC50 | 47 nM[1] |
In Vivo Pharmacological Effects
The antinociceptive properties of both compounds have been evaluated in various animal models.
| Compound | Animal Model | Assay | Route of Administration | Endpoint | Effective Dose |
| This compound | Rat (mononeuropathy) | Paw pressure vocalization | Intraplantar | Antinociception | 40 µg[5] |
| (+)-Tifluadom | Rat | Hot-plate test | Not specified | Antinociception | Effective (specific ED50 not provided) |
Central Nervous System Penetration
A critical difference between this compound and tifluadom is their ability to cross the blood-brain barrier.
| Compound | Method | Species | Finding |
| This compound | Ex vivo binding studies | Mice | Brain levels were substantially lower than those produced by tifluadom[3] |
| Tifluadom | EEG and SEP analysis | Conscious dogs | Dose-related changes in brain electrical activity, indicating CNS penetration and central effects[4] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of neuronal excitability.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general procedure for determining the binding affinity of a compound to the kappa-opioid receptor using a competitive radioligand binding assay.
References
- 1. Tifluadom, a kappa-opiate agonist, acts as a peripheral cholecystokinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tifluadom - Wikipedia [en.wikipedia.org]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of ICI-204448: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo specificity of ICI-204448, a peripherally selective kappa-opioid receptor (KOR) agonist. Its performance is compared with other relevant alternatives, supported by available experimental data, to aid in the assessment of its suitability for preclinical and clinical research.
Executive Summary
This compound is a potent kappa-opioid receptor agonist with limited access to the central nervous system (CNS).[1] This peripheral selectivity makes it a valuable research tool for distinguishing between central and peripheral kappa-opioid receptor-mediated effects and a potential therapeutic candidate for conditions such as visceral pain where peripheral KOR activation is desired without the central side effects associated with other opioids. This guide summarizes the available data on its receptor binding profile, in vivo efficacy in a relevant pain model, and provides a comparison with other peripherally acting KOR agonists, namely Asimadoline and CR665.
Data Presentation: Opioid Receptor Binding Affinity
The specificity of a compound is critically determined by its binding affinity to its intended target relative to other potential targets. The following table summarizes the available binding affinity data for this compound and its comparators at the three main opioid receptors: kappa (κ), mu (μ), and delta (δ).
| Compound | Kappa (κ) Opioid Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Selectivity (κ vs. μ/δ) | Reference |
| This compound | Data not publicly available (Ki/IC50) | Data not publicly available (Ki/IC50) | Data not publicly available (Ki/IC50) | Described as a potent and selective KOR agonist | [1] |
| Asimadoline | IC50: 1.2 nM (human recombinant) Ki: 0.6 nM | IC50: 601 nM Ki: 216 nM | IC50: 597 nM Ki: 313 nM | ~360-521 fold selective for kappa over mu and delta | [2][3] |
| CR665 | EC50: 10.9 nM | >11,000-200,000 fold selective for kappa over mu and delta | >11,000-200,000 fold selective for kappa over mu and delta | Highly selective for kappa |
In Vivo Specificity Assessment: The Randall-Selitto Paw Pressure Test
A key method for assessing the in vivo analgesic efficacy and specificity of compounds like this compound is the Randall-Selitto paw pressure test. This test measures the pain threshold in response to a mechanical stimulus.
Experimental Protocol: Randall-Selitto Test for a Peripherally Acting Analgesic
This protocol is a generalized representation based on standard methods and findings from studies investigating peripheral analgesics.
Objective: To determine the antinociceptive effect of a peripherally administered test compound on mechanical hyperalgesia.
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Induction of Inflammation (optional but common): A local inflammatory response is induced in one hind paw by injecting a phlogistic agent (e.g., carrageenan or Freund's complete adjuvant) to produce hypersensitivity to mechanical stimuli.
-
Acclimatization: Animals are habituated to the testing apparatus and handling for several days before the experiment to minimize stress-induced analgesia.
-
Baseline Measurement: The baseline paw withdrawal threshold (in grams) is determined for each animal before drug administration using a paw pressure analgesymeter. A constantly increasing pressure is applied to the paw, and the force required to elicit a withdrawal reflex is recorded.
-
Drug Administration:
-
The test compound (e.g., this compound) is administered locally (e.g., intraplantar injection into the inflamed paw) or systemically (e.g., subcutaneous or intraperitoneal injection).
-
To confirm kappa-opioid receptor specificity, a separate group of animals is pre-treated with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), before the administration of the test compound.
-
A vehicle control group receives an injection of the drug's solvent.
-
-
Post-treatment Measurements: Paw withdrawal thresholds are measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) or the change in withdrawal threshold from baseline is calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound with the vehicle and antagonist-treated groups.
A significant increase in the paw withdrawal threshold in the group treated with the test compound, which is reversed by the KOR antagonist, indicates a specific peripherally mediated analgesic effect. A study on a rat model of mononeuropathy demonstrated that intraplantar injection of this compound produced a significant antinociceptive effect, which was antagonized by the co-injection of nor-binaltorphimine.[4]
Mandatory Visualizations
Signaling Pathway of a Peripherally Acting KOR Agonist
Caption: Simplified signaling pathway of this compound at a peripheral neuron.
Experimental Workflow for Assessing In Vivo Specificity
Caption: Workflow for determining the in vivo KOR-mediated specificity of this compound.
Discussion and Conclusion
The available evidence strongly suggests that this compound is a potent and peripherally selective kappa-opioid receptor agonist. Its limited ability to cross the blood-brain barrier is a key feature that minimizes the risk of centrally mediated side effects, such as sedation and dysphoria, which have limited the clinical development of other KOR agonists.
The comparison with Asimadoline and CR665 highlights a class of peripherally restricted KOR agonists with therapeutic potential. Asimadoline has been extensively studied, and its high selectivity for the kappa receptor has been quantitatively established. CR665 also demonstrates high selectivity and has shown efficacy in preclinical pain models.
While the lack of publicly available, quantitative binding affinity data for this compound is a limitation, its functional selectivity has been demonstrated in vivo. The reversal of its analgesic effects by the specific KOR antagonist nor-binaltorphimine provides strong evidence that its mechanism of action is mediated through peripheral kappa-opioid receptors.
For researchers and drug developers, this compound represents a valuable tool for investigating the role of peripheral kappa-opioid receptors in various physiological and pathological processes. Further studies, including comprehensive off-target screening and direct comparative in vivo studies with other peripherally selective KOR agonists, would be beneficial to fully elucidate its specificity profile and therapeutic potential.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Periphery: A Comparative Guide to Kappa-Opioid Receptor Ligands Beyond ICI-204448
For researchers, scientists, and drug development professionals investigating the therapeutic potential of peripherally-acting kappa-opioid receptor (KOR) modulators, the landscape of available tools has expanded significantly beyond the archetypal compound, ICI-204448. This guide provides an objective comparison of prominent alternatives, presenting key experimental data, detailed methodologies, and visual representations of critical pathways to inform the selection of the most suitable pharmacological tools for your research.
The quest for potent and peripherally restricted KOR agonists and antagonists is driven by the promise of treating conditions like visceral pain and chronic itch without the central nervous system side effects, such as dysphoria and sedation, associated with centrally-acting KOR ligands.[1][2] this compound, a well-characterized KOR agonist with limited access to the central nervous system, has been a valuable research tool.[3][4] However, a new generation of compounds offers distinct pharmacological profiles, potencies, and selectivities that may be more advantageous for specific research applications.
This guide will delve into a comparative analysis of peripherally selective KOR agonists—Asimadoline, Nalfurafine, and Difelikefalin—and selective KOR antagonists—JDTic and 5'-Guanidinonaltrindole (5'-GNTI).
Comparative Analysis of Peripherally Acting KOR Agonists
The primary goal in developing peripherally restricted KOR agonists is to harness their analgesic and anti-pruritic effects while minimizing brain penetration. Asimadoline, Nalfurafine, and Difelikefalin represent key advancements in this area.
Data Presentation: In Vitro Pharmacological Profiles
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of these agonists for the kappa (κ), mu (μ), and delta (δ) opioid receptors. This data is crucial for understanding the selectivity and potency of each compound.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Selectivity (κ vs. μ/δ) | Species/System | Reference |
| This compound | κ | Data not readily available in direct comparison format | IC50 = 54.5 (Rabbit vas deferens) | Selectivity demonstrated but quantitative ratio not consistently reported | Rabbit | [5] |
| Asimadoline | κ | 0.6 (human recombinant) | IC50 = 1.2 (human recombinant) | κ:μ:δ = 1:501:498 | Human (CHO cells) | [5][6][7] |
| μ | 216 (human recombinant) | - | Human (CHO cells) | [6] | ||
| δ | 313 (human recombinant) | - | Human (CHO cells) | [6] | ||
| Nalfurafine | κ | - | EC50 = 0.097 | ~32-fold vs. μ | CHO cells | [8][9] |
| μ | - | EC50 = 3.11 | CHO cells | [9] | ||
| Difelikefalin (CR845) | κ | 0.32 (human) | - | >10,000-fold vs. μ/δ | Human | [10] |
| μ | >10,000 (human) | - | Human | [10] | ||
| δ | >10,000 (human) | - | Human | [10] |
Comparative Analysis of Selective KOR Antagonists
Selective KOR antagonists are invaluable tools for elucidating the physiological roles of the KOR system and for exploring their therapeutic potential in conditions like depression and addiction. JDTic and 5'-GNTI are two potent and selective antagonists with distinct properties.
Data Presentation: In Vitro Pharmacological Profiles of KOR Antagonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Ke, nM) | Selectivity (κ vs. μ/δ) | Species/System | Reference |
| JDTic | κ | 0.32 (guinea pig brain) | 0.006 | MOR/KOR ratio=570, DOR/KOR ratio > 16600 | Guinea Pig, Cloned Human | [11][12] |
| 5'-GNTI | κ | - | Ke = 0.04 | >500-fold vs. μ/δ | Smooth muscle preparations | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative methodologies for key in vitro and in vivo assays cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of a test compound for kappa, mu, and delta opioid receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptors (κ, μ, or δ).
-
Radioligands: [³H]U69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate format.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 10 µM U69,593 for KOR).
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional potency (EC50) and efficacy of a KOR agonist or the antagonist potency (Ke) of a KOR antagonist.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Test agonists or antagonists at various concentrations.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist. For antagonist testing, incubate with a fixed concentration of a known KOR agonist in the presence of varying concentrations of the test antagonist.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
For agonists, calculate the EC50 (the concentration that produces 50% of the maximal stimulation) and Emax (maximal effect) from the concentration-response curves.
-
For antagonists, calculate the equilibrium dissociation constant (Ke) using the Schild equation.
-
In Vivo Assays
1. Acetic Acid-Induced Writhing Test for Peripheral Analgesia
-
Objective: To assess the peripherally mediated analgesic effect of a test compound.
-
Animal Model: Male mice.
-
Procedure:
-
Administer the test compound (e.g., via subcutaneous or oral route) at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the vehicle-treated control group indicates an analgesic effect.
-
2. Formalin Test for Inflammatory Pain
-
Objective: To evaluate the analgesic effect of a test compound on both acute and tonic inflammatory pain.
-
Animal Model: Male mice or rats.
-
Procedure:
-
Administer the test compound at various doses.
-
After the pretreatment period, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.
-
Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.
-
The response to formalin occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[11]
-
A reduction in licking/biting time in either phase indicates an antinociceptive effect. Peripherally acting analgesics are often more effective in the late phase.[14]
-
3. Pruritus (Itch) Model
-
Objective: To assess the anti-pruritic effect of a test compound.
-
Animal Model: Male mice.
-
Procedure:
-
Administer the test compound at various doses.
-
After the pretreatment period, induce itching by intradermal injection of a pruritogen (e.g., histamine (B1213489) or chloroquine) into the nape of the neck or the cheek.
-
Observe the animal and count the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).
-
A decrease in the number of scratches compared to the vehicle-treated control group indicates an anti-pruritic effect.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying KOR activation is crucial for interpreting experimental data and for the rational design of new therapeutic agents.
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o).
Caption: Canonical KOR signaling cascade.
Experimental Workflow for In Vivo Analgesia Study
The following diagram illustrates a typical workflow for assessing the analgesic properties of a novel peripherally-acting KOR agonist.
Caption: Workflow for in vivo analgesia assessment.
References
- 1. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral kappa-opioid agonists for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of kappa opioid receptor antagonists and their clinical trial landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the kappa opioid receptor system in opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ICI-204448: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for laboratory operations. This document offers a comprehensive, step-by-step guide for the proper disposal of the research chemical ICI-204448, ensuring the safety of personnel and compliance with regulatory standards. In the absence of explicit disposal instructions for this specific compound, these procedures are derived from established best practices for hazardous chemical waste management in a laboratory setting.
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate identification and segregation of the chemical waste. This compound, as a synthetic opioid agonist, should be treated as a potentially hazardous chemical.
Step 1: Initial Assessment Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound if available. In its absence, treat the compound as hazardous.
Step 2: Segregation Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1][2] Incompatible materials can react violently or produce toxic fumes.[2] It is best practice to collect different waste types in separate containers.[1] For instance, halogenated and non-halogenated solvents should be kept apart.
Containerization and Labeling: Ensuring Clarity and Safety
Proper containment and labeling are crucial for safe storage and transport of chemical waste.
Step 1: Select an Appropriate Container Use a container that is chemically compatible with this compound.[3] Plastic containers are often preferred for their durability.[4] The container must be in good condition, free from leaks or rust, and have a secure, closable lid.[3][5]
Step 2: Accurate and Detailed Labeling Label the waste container as soon as the first drop of waste is added.[6][7] The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[9]
-
The name and contact information of the responsible researcher or lab.[8]
-
Associated hazards (e.g., "Toxic").[2]
Storage and Accumulation: Maintaining a Safe Laboratory Environment
Safe storage of chemical waste is critical to prevent accidents and ensure regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) Store the waste container in a designated SAA, which should be at or near the point of generation.[2][3] This area must be under the control of laboratory personnel.
Step 2: Adhere to Storage Limits Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7][9]
Step 3: Ensure Safe Storage Practices
-
Keep the waste container closed at all times, except when adding waste.[6][10]
-
Store containers in a well-ventilated area.[3]
-
Use secondary containment, such as a tray or tub, to contain any potential leaks or spills.[3][10]
-
Conduct weekly inspections of the SAA to check for leaks or container degradation.[2]
Disposal and Removal: The Final Step
Never dispose of chemical waste down the drain or in the regular trash.[4][10]
Step 1: Arrange for Pickup Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
Step 2: Handle Empty Containers Properly A container that held a hazardous chemical is not considered empty until it has been triple-rinsed with a suitable solvent.[6][11] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the original labels on the container must be defaced or removed before it can be discarded or reused.[10][12]
Quantitative Data Summary: Disposal and Regulatory Guidelines
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [7][9] |
| Maximum Acutely Hazardous Waste | 1 quart | [7][9] |
| Container Headspace | Leave at least 2 inches of space | [1] |
| SAA Storage Time Limit | Up to 12 months for partially filled containers | [2] |
| Full Container Removal | Within 3 calendar days of being full | [2][9] |
Experimental Protocols Cited
This document refers to standard laboratory chemical waste management protocols. No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. The disposal procedures outlined are based on general best practices for chemical safety and environmental protection.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the disposal of research chemical waste.
References
- 1. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
- 7. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. Laboratory Hazardous Material & Waste Disposal | California State University Monterey Bay [csumb.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. in.ewu.edu [in.ewu.edu]
Personal protective equipment for handling ICI-204448
This guide provides crucial safety and logistical information for the handling and disposal of ICI-204448, a potent and peripherally selective κ-opioid agonist used in research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental contamination.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential respiratory and dermal exposure. Strict adherence to PPE protocols is mandatory to mitigate these risks.
Recommended PPE for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields |
| Respiratory Protection | Respirator | Recommended if aerosolization is possible |
| Body Protection | Lab Coat | Full-coverage, protective material |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Collect contaminated materials in a suitable, closed, and labeled container.[1]
-
Adhered or collected material should be promptly disposed of.[1]
PPE Donning and Doffing Procedure
The following diagrams illustrate the correct sequence for putting on and taking off PPE to prevent cross-contamination.
PPE Donning Sequence
Caption: Correct order for donning (putting on) personal protective equipment.
PPE Doffing Sequence
Caption: Correct order for doffing (taking off) personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
